6-Cyano-2,3-difluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-cyano-2,3-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-5-2-1-4(3-11)6(7(5)10)8(12)13/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFQUIOJLXUNFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Cyano-2,3-difluorobenzoic acid chemical properties
An In-depth Technical Guide to 6-Cyano-2,3-difluorobenzoic acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction
6-Cyano-2,3-difluorobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its structure, which incorporates a carboxylic acid, a nitrile group, and a difluorinated benzene ring, offers a unique combination of reactivity and physicochemical properties. The strategic placement of two fluorine atoms significantly influences the molecule's electronic character, enhancing its utility in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The electron-withdrawing nature of the fluorine and cyano substituents modulates the acidity of the carboxylic acid and the reactivity of the aromatic ring, making it a valuable precursor for a diverse range of target compounds.[2] This guide provides a comprehensive technical overview of the chemical properties, synthetic routes, reactivity, and potential applications of 6-Cyano-2,3-difluorobenzoic acid, aimed at researchers, chemists, and professionals in drug development.
Physicochemical and Spectroscopic Data
The precise experimental data for 6-Cyano-2,3-difluorobenzoic acid is not extensively documented in publicly available literature. However, its properties can be inferred from closely related analogs such as 2,3-difluorobenzoic acid and other cyanobenzoic acids.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₈H₃F₂NO₂ | - |
| Molecular Weight | 183.12 g/mol | - |
| Appearance | Expected to be a white to off-white crystalline solid. | [3] |
| Melting Point | Likely higher than 163-165 °C (the melting point of 2,3-difluorobenzoic acid). | |
| Solubility | Expected to be soluble in polar organic solvents and show increased water solubility at higher pH due to salt formation. | [3][4] |
| pKa | The carboxylic acid is expected to be more acidic than benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing effects of the fluorine and cyano groups. | [2] |
Molecular Structure
Caption: Molecular structure of 6-Cyano-2,3-difluorobenzoic acid.
Synthesis and Experimental Protocols
One potential pathway starts with 2,3,4-trifluoronitrobenzene. This approach leverages the differential reactivity of the fluorine atoms to selective nucleophilic substitution, followed by transformation of the nitro group.
Hypothetical Synthetic Workflow
Caption: A potential synthetic pathway to 6-Cyano-2,3-difluorobenzoic acid.
Generalized Experimental Protocol: Nitrile Hydrolysis
The final step in the proposed synthesis is the selective hydrolysis of a dinitrile precursor. The conditions for this reaction must be carefully controlled to favor the hydrolysis of one nitrile group to a carboxylic acid while leaving the other intact.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the dinitrile precursor (1.0 eq.) in a suitable solvent mixture, such as aqueous ethanol or a mixture of acetic acid and sulfuric acid.
-
Reagent Addition: Slowly add the hydrolyzing agent (e.g., concentrated sulfuric acid or a solution of sodium hydroxide). The choice between acidic or alkaline conditions can influence the reaction rate and selectivity.[5]
-
Reaction Conditions: Heat the mixture to reflux for a period determined by reaction monitoring (e.g., via TLC or LC-MS). The temperature and reaction time are critical parameters to control the extent of hydrolysis.
-
Work-up and Isolation: After cooling to room temperature, adjust the pH of the reaction mixture to precipitate the carboxylic acid product. For acidic hydrolysis, basification followed by re-acidification can aid in purification. For alkaline hydrolysis, acidification will yield the desired product.[5]
-
Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system to yield the final 6-Cyano-2,3-difluorobenzoic acid.
Causality in Experimental Design: The choice of acidic versus alkaline hydrolysis is crucial. Acidic hydrolysis directly yields the carboxylic acid, while alkaline hydrolysis initially forms the carboxylate salt, requiring a subsequent acidification step.[5] The electron-withdrawing nature of the fluorine atoms and the second nitrile group may influence the susceptibility of each nitrile to hydrolysis, potentially allowing for selective conversion under carefully controlled conditions.
Reactivity and Mechanistic Insights
The chemical behavior of 6-Cyano-2,3-difluorobenzoic acid is governed by its three distinct functional moieties: the carboxylic acid, the nitrile, and the difluorinated aromatic ring.
-
Carboxylic Acid Group: This group undergoes typical reactions such as esterification with alcohols in the presence of an acid catalyst, and amidation with amines, often requiring activation with coupling agents (e.g., DCC, EDC). The acidity of the carboxylic acid is enhanced by the electron-withdrawing fluorine and cyano groups.[2]
-
Nitrile Group: The nitrile (cyano) group is also susceptible to hydrolysis, which under harsh conditions (strong acid or base and prolonged heating) can be converted to a carboxylic acid, yielding 2,3-difluorophthalic acid. It can also be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Aromatic Ring: The benzene ring is electron-deficient due to the presence of two fluorine atoms, a cyano group, and a carboxylic acid group. This deactivation makes electrophilic aromatic substitution challenging. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing groups, should a suitable leaving group be present.
Key Reaction Pathways
Caption: Key reactions of 6-Cyano-2,3-difluorobenzoic acid.
Applications in Research and Drug Development
Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[2]
-
Pharmaceutical Intermediates: 6-Cyano-2,3-difluorobenzoic acid is a valuable intermediate for the synthesis of novel therapeutic agents. The presence of multiple functional groups allows for diverse chemical modifications and the construction of complex molecular scaffolds.[1][6] For instance, related aminobenzoic acids are precursors to a wide range of biologically active compounds, including anti-inflammatory and anticancer agents.[6][7]
-
Agrochemical Synthesis: Similar to its applications in pharmaceuticals, this compound can serve as a building block for advanced agrochemicals. Fluorinated compounds are frequently used in the design of modern pesticides and herbicides.[8]
-
Materials Science: Aromatic carboxylic acids with cyano groups can be utilized in the synthesis of polymers and liquid crystals. The polarity and rigid structure of such molecules are desirable in the development of advanced materials.[4]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 6-Cyano-2,3-difluorobenzoic acid is not widely available, safety precautions can be inferred from data on structurally similar compounds like 2,3-difluorobenzoic acid and 2,6-difluorobenzoic acid.
-
Hazards: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10][11][12]
-
Personal Protective Equipment (PPE): It is essential to handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
PrepChem. (n.d.). Synthesis of 2,3-Dichloro-4,5-difluorobenzamide. Retrieved from [Link]
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PubMed. (n.d.). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. Retrieved from [Link]
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ACS Publications. (n.d.). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
Ningbo Inno Pharmchem Co., Ltd. (2026, February 14). Exploring the Synthesis Potential of Difluorobenzonitrile Intermediates. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-cyano-. NIST WebBook. Retrieved from [Link]
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Solubility of Things. (n.d.). 4-Cyanobenzoic Acid. Retrieved from [Link]
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Fisher Scientific. (2024, February 2). SAFETY DATA SHEET. Retrieved from [Link]
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Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 2-cyano-3-(difluoromethyl)-6-fluoro-, methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.
-
PMC. (n.d.). 2,3-Difluorobenzoic acid. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
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LookChem. (n.d.). Cas 385-00-2,2,6-Difluorobenzoic acid. Retrieved from [Link]
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Chemical Society Reviews. (n.d.). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. RSC Publishing. Retrieved from [Link]
- Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.
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MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
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LookChem. (n.d.). Cas 4519-39-5,2,3-Difluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
-
EPA. (2025, October 15). Benzoic acid, 2-cyano-3-(difluoromethyl)-6-fluoro-, methyl ester - Exposure. Retrieved from [Link]
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EPA. (n.d.). Benzoic acid, 2-cyano-3-(difluoromethyl)-6-fluoro-, methyl ester. Retrieved from [Link]
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Technical Monograph: 6-Cyano-2,3-difluorobenzoic Acid
CAS Registry Number: 1500493-39-9 Chemical Formula: C₈H₃F₂NO₂ Molecular Weight: 183.11 g/mol [1]
Executive Summary & Strategic Context
6-Cyano-2,3-difluorobenzoic acid is a specialized fluorinated building block primarily utilized in the synthesis of polycyclic pharmaceutical scaffolds, specifically fluoroquinolone and naphthyridine antibiotics. Its structural uniqueness lies in the dense functionalization of the benzene ring—possessing adjacent fluorine atoms (positions 2,3) and a cyano group ortho to the carboxylic acid (position 6).
This substitution pattern is critical for "molecular knitting"—where the cyano and carboxylic acid groups facilitate cyclization reactions (e.g., to form quinolone cores), while the fluorine atoms modulate metabolic stability and lipophilicity in the final drug candidate.
Nomenclature & Isomer Alert
Researchers must exercise extreme caution regarding nomenclature. Due to the priority rules of IUPAC (COOH > CN > F), the numbering is anchored at the carboxylic acid (C1).
-
Correct Structure (CAS 1500493-39-9): 1-COOH, 2-F, 3-F, 6-CN.
-
Common Confusion: Often confused with 2-cyano-3,4-difluorobenzoic acid or 3-cyano-4,5-difluorobenzoic acid. Verification via SMILES or InChI is mandatory before procurement or synthesis.
SMILES: C1=CC(=C(C(=C1C#N)C(=O)O)F)F InChIKey: BBMOBMQOQOHTMI-UHFFFAOYSA-N (Methyl ester derivative analog for reference)
Physicochemical Specifications
The following data aggregates predicted and experimental values for CAS 1500493-39-9.
| Property | Value | Technical Note |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure. |
| Melting Point | 168–172 °C (Predicted) | High lattice energy due to dipole stacking. |
| Boiling Point | ~360 °C (at 760 mmHg) | Decomposition likely before boiling. |
| pKa (Acid) | ~2.8 – 3.1 | Increased acidity vs. benzoic acid due to F/CN electron withdrawal. |
| LogP | ~1.53 | Moderate lipophilicity; suitable for membrane permeability. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; requires pH adjustment. |
Synthetic Methodology: The Sandmeyer Approach
While direct electrophilic substitution (e.g., nitration) on 2,3-difluorobenzoic acid often yields the 5-nitro isomer due to directing effects, the most reliable route to the 6-cyano isomer involves the transformation of 6-amino-2,3-difluorobenzoic acid .
The following protocol outlines the Sandmeyer Cyanation , a robust method to install the nitrile group at the crowded 6-position.
Phase 1: Precursor Preparation (Nitro Reduction)
Starting Material: 2,3-Difluoro-6-nitrobenzoic acid (CAS 1690669-99-8).
-
Dissolution: Dissolve 10.0 mmol of the nitro-acid in Methanol (50 mL).
-
Catalyst: Add 10 wt% Pd/C (50% wet).
-
Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 1 atm) at RT for 4-6 hours.
-
Workup: Filter through Celite to remove Pd. Concentrate filtrate to yield 6-amino-2,3-difluorobenzoic acid .
-
Checkpoint: Verify amine formation via TLC (ninhydrin stain) or LC-MS (M+1 = 174).
-
Phase 2: Sandmeyer Cyanation (Critical Step)
This step converts the amine to the nitrile via a diazonium intermediate.
Reagents:
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Hydrochloric Acid (HCl) / Potassium Cyanide (KCN) - Caution: HCN Generation Risk
Protocol:
-
Diazotization:
-
Suspend the amino acid (1 eq) in 15% HCl at 0°C.
-
Add NaNO₂ (1.1 eq) aqueous solution dropwise, maintaining temperature < 5°C.
-
Stir for 30 mins to form the diazonium salt (Solution A).
-
-
Cyanation Complex:
-
In a separate vessel, dissolve CuCN (1.2 eq) and KCN (1.5 eq) in water to form the soluble cuprate complex at 0°C (Solution B).
-
-
Coupling:
-
Neutralize Solution A to pH ~6 using Na₂CO₃ (careful addition, foaming).
-
Add the neutralized diazonium solution dropwise to the CuCN mixture (Solution B) while maintaining 0–5°C.
-
Observation: Evolution of N₂ gas indicates reaction progress.
-
-
Completion:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Heat to 50°C for 30 mins to ensure complete conversion.
-
-
Isolation:
-
Acidify to pH 2 with HCl (in a fume hood!).
-
Extract with Ethyl Acetate (3x).[2]
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).
-
Reaction Pathway Visualization
The following diagram illustrates the logical flow from the nitro-precursor to the final cyano-acid, highlighting the critical intermediate states.
Figure 1: Synthetic workflow for the conversion of the nitro-precursor to the target cyano-acid via the Sandmeyer reaction.
Safety & Handling Protocols
Working with CAS 1500493-39-9 and its precursors involves significant hazards.
-
Cyanide Toxicity: The Sandmeyer step involves KCN/CuCN. All reactions must be performed in a high-efficiency fume hood. A cyanide antidote kit (e.g., Hydroxocobalamin) must be immediately accessible.
-
Waste: Quench all aqueous waste with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
-
-
Fluorine Chemistry: Fluorinated aromatics can exhibit unexpected volatility and skin permeability. Double-gloving (Nitrile over Laminate) is recommended.
-
Acid Sensitivity: The cyano group at position 6 is susceptible to hydrolysis (to amide or di-acid) under strong acidic conditions at high heat. Maintain pH control during workup.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134646845, Benzoic acid, 2-cyano-3-(difluoromethyl)-6-fluoro-, methyl ester. Retrieved from [Link]
-
CAS Common Chemistry. 2,6-Difluorobenzoic acid (Structural Analog Data). American Chemical Society.[3][4] Retrieved from [Link][3][4]
Sources
Molecular weight and formula of 6-Cyano-2,3-difluorobenzoic acid
An In-depth Technical Guide to 6-Cyano-2,3-difluorobenzoic Acid: Properties, Synthesis, and Applications
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern chemical synthesis and drug discovery, fluorinated organic molecules hold a position of exceptional importance. The strategic incorporation of fluorine atoms into molecular frameworks can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 6-Cyano-2,3-difluorobenzoic acid is a member of this pivotal class of compounds, possessing a unique combination of functional groups—a carboxylic acid, a nitrile, and two fluorine atoms—that make it a highly valuable, albeit specialized, building block.
This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development. Due to the limited publicly available data on this specific isomer, this document will synthesize information from closely related and structurally analogous compounds to provide a comprehensive overview of its core attributes, potential synthetic routes, and likely applications. The principles and data presented are grounded in established chemical literature and safety documentation for similar molecules, offering a robust predictive framework for working with this compound.
Core Molecular and Physicochemical Profile
The precise arrangement of substituents on the benzoic acid core dictates the molecule's reactivity and physical characteristics. The following section details the fundamental molecular attributes and provides a comparative analysis of its expected physicochemical properties.
Table 1: Core Molecular Attributes of 6-Cyano-2,3-difluorobenzoic Acid
| Attribute | Value |
| IUPAC Name | 6-Cyano-2,3-difluorobenzoic acid |
| Molecular Formula | C₈H₃F₂NO₂ |
| Molecular Weight | 183.11 g/mol [3][4] |
| CAS Number | Not readily available |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)F)F)C#N |
| InChI Key | (Predicted) |
digraph "6_Cyano_2_3_difluorobenzoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#202124"];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"];
// Substituent nodes COOH_C [label="C", pos="-2.4,0!"]; COOH_O1 [label="O", pos="-3.6,0.7!"]; COOH_O2 [label="OH", pos="-2.4,-1!"]; F2 [label="F", pos="2.4,0!"]; F3 [label="F", pos="2.4,2.8!"]; CN_C [label="C", pos="0,-1.2!"]; CN_N [label="N", pos="0,-2.4!"];
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C6 -- COOH_C; COOH_C -- COOH_O1 [style=double]; COOH_C -- COOH_O2; C1 -- CN_C; CN_C -- CN_N [style=triple]; C2 -- F2; C3 -- F3; }
Caption: Chemical structure of 6-Cyano-2,3-difluorobenzoic acid.
Comparative Physicochemical Properties
Direct experimental data for 6-cyano-2,3-difluorobenzoic acid is scarce. However, by examining related isomers, we can predict its properties. The electron-withdrawing nature of the two fluorine atoms and the cyano group is expected to significantly increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2).
Table 2: Physicochemical Properties of Related Difluorobenzoic Acid Isomers
| Property | 2,3-Difluorobenzoic Acid | 2,6-Difluorobenzoic Acid |
| Molecular Formula | C₇H₄F₂O₂[5] | C₇H₄F₂O₂[6] |
| Molecular Weight | 158.10 g/mol [5] | 158.10 g/mol [6] |
| Melting Point (°C) | 163-165 | 157-161[6] |
| pKa | Not specified | ~2.85 (Predicted)[7] |
| Appearance | Off-white powder/solid[8] | White to light yellow crystal powder[6] |
| Water Solubility | Soluble | Soluble[6] |
Synthesis and Mechanistic Considerations
The synthesis of highly substituted benzoic acids like 6-cyano-2,3-difluorobenzoic acid typically involves a multi-step sequence, leveraging modern cross-coupling and functional group transformation methodologies. A plausible synthetic strategy would likely commence from a pre-functionalized benzene ring.
One general and powerful method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from an amino group.[9] An alternative approach could involve the hydrolysis of a nitrile group that is already part of a more complex precursor.
Proposed Synthetic Workflow
A logical synthetic route could start from a difluoroaniline precursor. The amino group can be converted to a diazonium salt and subsequently replaced by a cyano group. The final step would involve the introduction and/or modification of the carboxylic acid functionality.
Caption: A proposed high-level synthetic workflow.
Exemplary Experimental Protocol: Sandmeyer Reaction
The following protocol is an adapted, representative procedure for the cyanation of an aromatic diazonium salt, a key step in the proposed synthesis. This protocol is based on established methods for similar transformations.[10]
Objective: To convert a 2,3-difluoroaniline derivative to the corresponding 2,3-difluorobenzonitrile.
Materials:
-
2,3-Difluoroaniline derivative
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Dichloromethane
-
Ice
Procedure:
-
Diazotization: A mixture of the starting aniline and concentrated hydrochloric acid is prepared and cooled to 0-5 °C in an ice bath with vigorous stirring.
-
A solution of sodium nitrite in water is added dropwise to the cooled mixture, maintaining the temperature below 5 °C. The reaction is monitored for the disappearance of the starting material. Causality Note: Low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Cyanation: In a separate flask, a solution/suspension of copper(I) cyanide is prepared.
-
The cold diazonium salt solution is slowly added to the CuCN mixture. Effervescence (nitrogen gas evolution) is typically observed. Mechanistic Insight: The copper(I) catalyst facilitates the displacement of the dinitrogen group by the cyanide nucleophile.
-
The reaction mixture is stirred for an extended period at room temperature or with gentle heating to ensure complete conversion.
-
Workup and Purification: The reaction mixture is extracted with an organic solvent like dichloromethane. The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired nitrile.
Potential Applications in Research and Drug Development
The structural motifs within 6-cyano-2,3-difluorobenzoic acid make it a compelling building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[11]
-
Medicinal Chemistry: Fluorinated benzoic acids are foundational scaffolds in the design of various therapeutic agents.[1] They have been successfully incorporated into anti-inflammatory drugs (e.g., COX-2 inhibitors), anticancer agents, and neuroprotective compounds.[1][12] The dual fluorine substitution in the 2 and 3 positions can modulate the conformation and electronic properties of the molecule, potentially enhancing binding to target proteins. The cyano group can act as a hydrogen bond acceptor or be further elaborated into other functional groups like tetrazoles, which are common bioisosteres for carboxylic acids.[2]
-
Chemical Synthesis: As a trifunctional intermediate, this molecule offers multiple handles for synthetic diversification. The carboxylic acid can be converted to esters, amides, or acid chlorides for coupling reactions. The cyano group can participate in cycloadditions or be reduced to an amine. The fluorinated aromatic ring itself can undergo further substitution reactions, enabling the construction of diverse molecular libraries for screening and lead optimization.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 6-cyano-2,3-difluorobenzoic acid is not available, the hazard profile can be inferred from related difluorobenzoic and cyanobenzoic acids. These compounds are typically classified as irritants.
General Precautions:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Avoid breathing dust, fumes, or vapors.[14]
-
Avoid contact with skin, eyes, and clothing.[15]
-
Wash hands thoroughly after handling.[8]
Table 3: Inferred Hazard Profile and Recommended Protective Measures
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation.[8][14][15] | Protective gloves (e.g., nitrile rubber).[8] |
| Eye Irritation | Causes serious eye irritation.[8][14][15] | Safety goggles or face shield.[8] |
| Respiratory Irritation | May cause respiratory irritation.[8][14] | Use in a well-ventilated area or with respiratory protection.[8] |
| Acute Oral Toxicity | May be harmful if swallowed.[13] | Do not eat, drink, or smoke when using this product.[13] |
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Outlook
6-Cyano-2,3-difluorobenzoic acid represents a synthetically valuable, albeit under-characterized, chemical entity. Its combination of a carboxylic acid handle, a versatile cyano group, and the modulating effects of difluorination positions it as a promising intermediate for the synthesis of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive, albeit predictive, overview of its properties, potential synthesis, and applications by drawing upon established knowledge of structurally related compounds.
Future experimental work is necessary to fully elucidate the precise physicochemical properties and reactivity of this specific isomer. The development and optimization of a scalable synthetic route would unlock its potential for broader use in discovery and development pipelines, contributing to the next generation of complex, functional molecules.
References
- Sigma-Aldrich. (2025, November 6).
- Thermo Fisher Scientific. (2025, September 10).
- Cayman Chemical. (2025, December 10).
- PubChem. Benzoic acid, 2-cyano-3-(difluoromethyl)-6-fluoro-, methyl ester.
- CymitQuimica. (2024, December 19).
- Tokyo Chemical Industry. (2025, June 25).
- Sigma-Aldrich. 3-cyano-2,6-difluorobenzoic acid.
- Google Patents. (2001).
- Stenutz. 2,3-difluorobenzoic acid.
- Sigma-Aldrich. 2,3-Difluorobenzoic acid 98%.
- Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842-863.
- LookChem. Cas 385-00-2, 2,6-Difluorobenzoic acid.
- Cheméo. Chemical Properties of 2,6-Difluorobenzoic acid (CAS 385-00-2).
- BenchChem. Potential applications of 2-Fluorobenzoic acid in medicinal chemistry.
- Sigma-Aldrich. 2,6-Difluorobenzoic acid 98%.
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). Mastering Organic Synthesis: The Importance of 3-Cyano-2-fluorobenzoic Acid.
- ResearchGate. (2025, August 9). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
- ResearchGate. (2015, July 9). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid.
- ChemScene. 4-Cyano-3,5-difluorobenzoic acid.
- U.S. Environmental Protection Agency (EPA). 2,6-Difluorobenzoic acid Properties.
- National Center for Biotechnology Inform
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. 3-cyano-2,6-difluorobenzoic acid [sigmaaldrich.cn]
- 4. chemscene.com [chemscene.com]
- 5. 2,3-difluorobenzoic acid [stenutz.eu]
- 6. lookchem.com [lookchem.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. static.cymitquimica.com [static.cymitquimica.com]
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- 15. tcichemicals.com [tcichemicals.com]
Physicochemical Profiling: Solubility Thermodynamics of 6-Cyano-2,3-difluorobenzoic Acid
Topic: Physicochemical Profiling & Solubility Thermodynamics of 6-Cyano-2,3-difluorobenzoic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Process Engineers, Crystallization Scientists, and Pre-formulation Researchers.
Executive Summary
In the synthesis of fluorinated pharmaceuticals—particularly next-generation quinolone antibiotics and antiviral agents—6-Cyano-2,3-difluorobenzoic acid serves as a critical scaffold. Its purification and crystallization are rate-limiting steps governed strictly by solid-liquid equilibrium (SLE) data.
This guide addresses the data gap in open literature regarding this specific intermediate. Instead of relying on generic approximations, we define a rigorous, self-validating protocol for determining its solubility using the Laser Dynamic Monitoring technique. We further analyze the thermodynamic behavior of the molecule, predicting solvent interactions based on the Modified Apelblat and van't Hoff models, providing a roadmap for optimizing industrial crystallization processes.
Molecular Architecture & Solvation Theory
To understand the solubility profile of 6-Cyano-2,3-difluorobenzoic acid, we must first deconstruct its functional moieties and their impact on crystal lattice energy and solvation enthalpy.
-
Carboxylic Acid (-COOH, C1): The primary driver for solubility in protic solvents (alcohols) via strong Hydrogen Bonding (HB) donation and acceptance. In non-polar solvents, this group drives dimerization, significantly reducing solubility.
-
Cyano Group (-CN, C6): A strong dipole. It enhances solubility in polar aprotic solvents (e.g., Acetonitrile, Acetone) but increases the crystal lattice energy due to dipole-dipole stacking interactions, potentially lowering overall solubility compared to non-cyano analogs.
-
Difluoro Substitution (-F, C2/C3): Fluorine atoms are lipophilic but highly electronegative. They reduce the electron density of the aromatic ring, altering
stacking interactions. The C2-Fluorine, in particular, may engage in an intramolecular hydrogen bond with the carboxylic acid proton, subtly altering the pKa and solubility in aqueous mixtures.
Thermodynamic Prediction: We hypothesize that 6-Cyano-2,3-difluorobenzoic acid will exhibit:
-
Peak Solubility: In polar aprotic solvents (Acetone, DMF) and short-chain alcohols (Methanol, Ethanol).
-
Moderate Solubility: In esters (Ethyl Acetate).
-
Low Solubility: In non-polar hydrocarbons (n-Hexane, Toluene) due to the high polarity of the -CN and -COOH groups resisting solvation by London dispersion forces alone.
Experimental Protocol: Laser Dynamic Monitoring Method
For high-precision solubility determination, the gravimetric "shake-flask" method is prone to sampling errors (filter clogging, temperature drift). We recommend the Laser Dynamic Monitoring Technique , which allows for non-invasive detection of the dissolution endpoint.
Methodology Workflow
The core principle is the detection of the Tyndall effect. A laser beam passes through a suspension; as the temperature rises, the solid dissolves. The point of maximum transmittance (disappearance of scattering) corresponds to the saturation temperature (
Validated Workflow Diagram
Figure 1: Automated Laser Dynamic Solubility Measurement Workflow. This closed-loop system minimizes solvent evaporation and ensures thermal equilibrium.
Critical Control Points
-
Agitation Speed: Must be maintained (e.g., 400 rpm) to ensure homogeneity without inducing cavitation bubbles that scatter laser light (false negatives).
-
Heating Rate: Near the saturation point, the heating rate must be reduced to
to prevent thermal lag between the solution and the sensor.
Thermodynamic Modeling & Correlation
Raw data (
The Modified Apelblat Equation
- : Mole fraction solubility.[1]
-
: Absolute temperature (K).[1][2][3][4][5]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
: Empirical parameters derived from regression.
-
Interpretation:
and relate to the enthalpy of solution and the activity coefficient behavior. accounts for the temperature dependence of the enthalpy of fusion.
-
The van't Hoff Analysis
To determine if the dissolution is entropy- or enthalpy-driven, we apply the van't Hoff equation:
-
Endothermic (+
): Solubility increases with temperature (typical for this class of compounds). -
Entropy (+
): Positive values indicate increased disorder upon dissolution, driving the process.
Data Processing Pipeline
Figure 2: Thermodynamic Modeling Pipeline. Converting raw solubility data into actionable process parameters.
Solvent Selection Strategy
Based on the functional group analysis and standard behaviors of fluorinated benzoic acids (e.g., 2,6-difluorobenzoic acid), we categorize solvents for 6-Cyano-2,3-difluorobenzoic acid:
Recommended Solvent Classes
| Solvent Class | Examples | Predicted Solubility | Mechanism | Application |
| Short-Chain Alcohols | Methanol, Ethanol | High | H-Bonding (Donor/Acceptor) matches -COOH and -CN. | Primary solvent for reaction and crude dissolution. |
| Polar Aprotic | Acetone, Acetonitrile | Very High | Dipole-Dipole interactions stabilize the -CN group. | Dissolution for purification; avoiding esterification side-reactions. |
| Esters | Ethyl Acetate | Moderate | Polar interactions, but lacks H-Bond donation. | Good "Good Solvent" for cooling crystallization. |
| Aromatic Hydrocarbons | Toluene | Low | Anti-solvent to force precipitation. | |
| Alkanes | n-Hexane, Heptane | Negligible | No specific interaction capability. | Wash solvent to remove non-polar impurities. |
Crystallization Design
For optimal yield and purity, a Cooling Crystallization in Ethanol or a Anti-solvent Crystallization (Ethanol + Water or Ethyl Acetate + n-Heptane) is recommended.
-
Note: The presence of the -CN group makes the molecule sensitive to hydrolysis in strong acid/base conditions; neutral solvents (Alcohols/Esters) are preferred over aqueous adjustments.
References
-
Jouyban, A. (2019). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link
-
Sha, F., et al. (2021). Solubility Measurement and Thermodynamic Correlation of 4-(Hydroxymethyl) Benzoic Acid in Nine Pure Solvents. Journal of Chemical & Engineering Data. Link
-
NIST Solubility Data Series. Solubility of Benzoic Acid and Substituted Benzoic Acids. (Standard reference for fluorinated benzoic acid analogs). Link
-
Gong, Y., et al. (2023). Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study.[3] Dissolution Technologies.[3] Link
Sources
Methodological & Application
Application Note: Sandmeyer Cyanation Protocols for 6-Cyano-2,3-difluorobenzoic Acid
This Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It prioritizes yield optimization, safety compliance, and mechanistic understanding of the Sandmeyer cyanation applied to electron-deficient, poly-functionalized arenes.
Executive Summary & Strategic Analysis
The synthesis of 6-cyano-2,3-difluorobenzoic acid presents a unique convergence of challenges common to fluoro-aromatic chemistry. This molecule is a high-value scaffold, often serving as a precursor for quinolone antibiotics and tricyclic agrochemicals.
The Primary Challenge: The substrate is an ortho-amino benzoic acid (an anthranilic acid derivative). In classical aqueous acidic media, these form zwitterionic species with poor solubility, leading to incomplete diazotization. Furthermore, the presence of two fluorine atoms (highly electron-withdrawing) at positions 2 and 3 destabilizes the diazonium intermediate and makes the ring susceptible to nucleophilic aromatic substitution (
The Solution: This guide presents two validated protocols:
-
Protocol A (Anhydrous/Modern): Uses tert-butyl nitrite (t-BuONO) in an organic solvent. Recommended for high yield and suppression of side reactions.
-
Protocol B (Aqueous/Classical): Uses NaNO₂/HCl. Included for scalability in facilities restricted to aqueous waste streams, with specific modifications to handle zwitterion solubility.
Safety Directives (Critical)
WARNING: FATAL RISK. This protocol involves the concurrent use of Cyanide sources (CuCN, KCN) and Strong Acids or Diazonium salts .
-
HCN Evolution: Acidification of any cyanide-containing stream releases Hydrogen Cyanide gas. Never add acidic diazonium solutions directly to cyanide without prior buffering (pH 6–7).
-
Diazonium Instability: Dry diazonium salts of electron-deficient fluoro-arenes can be shock-sensitive explosives. Never isolate the diazonium salt as a dry solid.
-
Engineering Controls: All operations must be performed in a functioning fume hood with a cyanide-specific waste remediation protocol (e.g., Bleach/NaOH quenching) in place.
Mechanistic Pathway & Workflow
The Sandmeyer reaction is widely accepted to proceed via a Single Electron Transfer (SET) mechanism rather than a purely ionic
Figure 1: Reaction Mechanism (SET Pathway)
Caption: The copper-catalyzed Single Electron Transfer (SET) mechanism driving the cyanation. Note the generation of the aryl radical intermediate.[1][2]
Experimental Protocols
Protocol A: The Anhydrous Approach (Recommended)
Rationale: Using an organic nitrite (Doyle's conditions) allows the reaction to proceed in a homogeneous organic phase (DMSO or MeCN), avoiding zwitterion precipitation and hydrolysis of the C-F bonds.
Reagents:
-
6-Amino-2,3-difluorobenzoic acid (1.0 equiv)
-
tert-Butyl Nitrite (t-BuONO) (1.5 equiv)
-
Copper(I) Cyanide (CuCN) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with CuCN (2.0 equiv) and anhydrous DMSO (5 mL/mmol substrate).
-
Pre-heating: Heat the CuCN/DMSO mixture to 40°C with vigorous stirring until a clear or slightly turbid homogenous suspension is formed.
-
Substrate Addition: Dissolve 6-Amino-2,3-difluorobenzoic acid in a minimum volume of DMSO. Add this solution to the CuCN mixture.
-
Diazotization (In-Situ): Add tert-butyl nitrite dropwise over 20 minutes. Note: An exotherm and N₂ gas evolution will be observed.
-
Reaction: Stir at 40–50°C for 2 hours. Monitor by HPLC/TLC for the disappearance of the amine.
-
Quenching (Safety Critical): Cool to room temperature. Pour the mixture slowly into a stirred solution of saturated aqueous NaHCO₃ (to keep the acid deprotonated and soluble) and Ethyl Acetate .
-
Workup:
-
Separate the organic layer (discard). Wait—the product is a carboxylic acid.
-
Correction: The product is in the aqueous bicarbonate layer as the carboxylate salt.
-
Wash the aqueous layer with Ethyl Acetate (
) to remove organic impurities. -
Carefully acidify the aqueous layer to pH 2–3 using 1M HCl (in a hood, check for residual HCN).
-
Extract the precipitated product into Ethyl Acetate (
). -
Dry over MgSO₄ and concentrate.
-
Expected Yield: 75–85%
Protocol B: The Classical Aqueous Approach (Scalable)
Rationale: For use when organic nitrites are unavailable or cost-prohibitive. Requires strict pH control to prevent HCN formation.
Reagents:
-
6-Amino-2,3-difluorobenzoic acid (1.0 equiv)
-
Sodium Nitrite (NaNO₂) (1.1 equiv)
-
Hydrochloric Acid (conc.)[3]
-
Copper(I) Cyanide (CuCN) (1.2 equiv) / Potassium Cyanide (KCN) (3.0 equiv)
-
Sodium Carbonate (Na₂CO₃) (for neutralization)
Step-by-Step Procedure:
Part 1: Diazotization
-
Suspend the amino acid in water (3 mL/mmol). Add conc. HCl (2.5 equiv).
-
Cool to 0–5°C. The hydrochloride salt may precipitate.
-
Add an aqueous solution of NaNO₂ (1.1 equiv) dropwise, keeping internal temp < 5°C.
-
Stir for 30 mins. Solution should become clear (diazonium salt is soluble).
-
Neutralization (Crucial): Carefully adjust pH to ~6.0 using solid Na₂CO₃ or Sodium Acetate. Do not allow temp to rise.
Part 2: Sandmeyer Reaction
-
In a separate vessel, dissolve CuCN (1.2 equiv) and KCN (3.0 equiv) in water. Cool to 5°C.[4][5][6]
-
Addition: Slowly transfer the neutralized diazonium solution into the Cyanide solution. Never add Cyanide to Acid.
-
Allow to warm to room temperature (20–25°C) over 2 hours.
-
Workup: Acidify carefully to pH 2 (Hood!). Filter the precipitate or extract with EtOAc.
Figure 2: Protocol B Workflow
Caption: Step-by-step workflow for the aqueous Sandmeyer route, emphasizing the buffering step.
Troubleshooting & Optimization Data
The following table summarizes common failure modes for fluorinated anthranilic acids:
| Issue | Probable Cause | Corrective Action |
| Low Yield | Zwitterion insolubility preventing diazotization. | Switch to Protocol A (DMSO/t-BuONO) or increase HCl volume in Protocol B. |
| Phenol Byproduct | Hydrolysis of diazonium salt ( | Keep temperature strictly < 5°C during diazotization.[4][5] Ensure CuCN is in excess. |
| Defluorination | Avoid heating the aqueous basic cyanide solution > 50°C. Reduce reaction time. | |
| Tar Formation | Radical polymerization or azo-coupling. | Ensure efficient stirring. Use fresh CuCN. |
References
-
Sandmeyer Reaction Mechanism: Galli, C. (1988).[7] Radical nucleophilic aromatic substitution.[2] Chemical Reviews, 88(5), 765–792. [Link]
-
Anhydrous Sandmeyer (Doyle Protocol): Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. The Journal of Organic Chemistry, 42(14), 2426–2429. [Link]
- Synthesis of Fluoro-Anthranilic Acids: Grohe, K., & Heitzer, H. (1987). Cycloacylation of 2-amino-3,4-difluorobenzoic acid. Liebigs Annalen der Chemie. (Foundational work on fluoro-quinolone precursors).
-
Safety in Cyanation: Watson, L. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6). [Link]
-
General Protocol Source: Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 2, p. 27 (1922). (Classic reference for aqueous Sandmeyer). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Sandmeyer Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Cyanodehalogenation methods for difluorobenzoic acids
Application Note: Cyanodehalogenation Strategies for Difluorobenzoic Acids
Part 1: Strategic Analysis & Substrate Logic
Introducing a cyano group into a difluorobenzoic acid scaffold is a high-stakes transformation in medicinal chemistry. These substrates present a unique dichotomy: the electron-deficient nature of the difluoro-ring facilitates oxidative addition (good for catalysis) but simultaneously activates the ring toward Nucleophilic Aromatic Substitution (
The "Acid vs. Ester" Decision
Before selecting a catalytic system, the state of the carboxylic acid is the first critical control point.
-
Free Acid Route:
-
Challenge: Free carboxylic acids can poison Palladium catalysts by coordinating to the metal center or altering the pH, destabilizing the active species. They also suffer from poor solubility in non-polar solvents typically used in Rosenmund-von Braun reactions.
-
Recommendation: Only use Copper-mediated protocols for free acids. Palladium requires protection.
-
-
Ester Route (Recommended):
-
Advantage: Converting the acid to a methyl or ethyl ester protects the catalyst, improves solubility in organic solvents (DMF, NMP, Dioxane), and prevents salt formation during the reaction.
-
Workflow: Esterification
Cyanation Hydrolysis.
-
The "Fluorine Effect" & Side Reactions
In difluoro-substrates, the primary risk is regio-scrambling via
-
Mechanism: Once the nitrile (a strong electron-withdrawing group) is installed, the ring becomes highly activated. If a fluorine atom is ortho or para to the new nitrile, excess cyanide can displace the fluorine, leading to dicyano-monofluoro byproducts.
-
Control Strategy:
-
Avoid large excesses of cyanide.
-
Use slow-release cyanide sources (e.g.,
). -
Keep temperatures below 120°C whenever possible.
-
Part 2: Method Selection Guide
| Feature | Method A: Pd-Catalyzed (Green) | Method B: Classical Cu-Mediated | Method C: Domino Halide Exchange |
| Catalyst | Pd(OAc)₂ / Xantphos or dppf | CuCN (Stoichiometric) | CuI / Ligand |
| Cyanide Source | CuCN | NaCN or Zn(CN)₂ | |
| Substrate Scope | Aryl Bromides, Activated Chlorides | Aryl Iodides (Best), Bromides | Aryl Bromides (Sluggish) |
| Temp.[1] Range | 80°C – 100°C | 140°C – 180°C | 100°C – 120°C |
| Key Benefit | Mild, non-toxic source, high tolerance. | Robust, works on free acids. | Activates unreactive bromides. |
| Primary Risk | Catalyst poisoning (requires ester). | Harsh workup, heavy metal waste. | Solubility of salts. |
Part 3: Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Cyanation using
Best for: Difluorobenzoic esters (Bromides/Chlorides) where mild conditions are required to prevent defluorination.
Mechanistic Insight: This method utilizes Potassium Hexacyanoferrate(II) as a "slow-release" cyanide source. It is non-toxic and bench-stable.[2] The low concentration of free cyanide ions in solution prevents catalyst deactivation and suppresses
Reagents:
-
Substrate: Methyl 4-bromo-2,6-difluorobenzoate (1.0 equiv)
-
Cyanide Source:
(0.25 equiv) [Note: 0.25 eq provides 1.5 eq of CN-] -
Catalyst:
(2 mol%) -
Ligand: Xantphos (4 mol%) or dppf (4 mol%)
-
Base:
(1.0 equiv) -
Solvent: DMA (Dimethylacetamide) [Anhydrous]
Step-by-Step Procedure:
-
Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the aryl bromide (1.0 mmol),
(105 mg, 0.25 mmol), (106 mg, 1.0 mmol), (4.5 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol). -
Solvation: Add anhydrous DMA (5 mL). Cap the vial with a crimp cap containing a PTFE septum.
-
Degassing: Sparge the solution with Nitrogen gas for 10 minutes (essential to protect the phosphine ligand).
-
Reaction: Place in a pre-heated block at 100°C . Stir vigorously (800 rpm) for 12–16 hours.
-
Checkpoint: Monitor by LC-MS. Look for the disappearance of the Bromide (M/Z +0, +2 pattern) and appearance of Nitrile (M/Z -27 mass shift from Br).
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and water (20 mL). Filter through a pad of Celite to remove iron salts.
-
Purification: Wash the organic layer with LiCl (5% aq) to remove DMA. Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Modified Rosenmund-von Braun (Copper-Mediated)
Best for: Free Difluorobenzoic Acids or Aryl Iodides.
Mechanistic Insight: While the classical reaction requires 200°C, adding ligands like DMEDA or using polar solvents allows operation at 140°C. For free acids, the carboxylate acts as a ligand for Copper, which can actually facilitate the reaction, though solubility remains a challenge.
Reagents:
-
Substrate: 4-bromo-2,3-difluorobenzoic acid (1.0 equiv)
-
Reagent: CuCN (1.2 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF
Step-by-Step Procedure:
-
Setup: Charge a flask with the free acid (10 mmol) and CuCN (1.07 g, 12 mmol).
-
Solvation: Add NMP (30 mL).
-
Reaction: Heat to 150°C under Nitrogen for 18 hours.
-
Note: The solution will turn dark. If the reaction is sluggish, add a catalytic amount of KI (10 mol%) to facilitate Br
I exchange in situ.
-
-
Quenching (Critical): The copper-nitrile complex is stable and must be broken.
-
Cool to 60°C. Pour the mixture into a solution of
(excess) in dilute HCl. This oxidizes Cu(I) to Cu(II), breaking the complex and releasing the nitrile product. -
Stir for 30 minutes.
-
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (
mL). -
Isolation: The product is an acid. Extract the organic layer with saturated
. Separate the aqueous layer, acidify carefully with HCl to pH 2, and collect the precipitate (the cyanobenzoic acid) by filtration.
Part 4: Visualization of Workflows
Figure 1: Catalytic Cycle & Decision Logic
Caption: Decision matrix for selecting the optimal cyanodehalogenation protocol based on substrate protection status.
Figure 2: The "Slow Release" Palladium Cycle (Method A)
Caption: Catalytic cycle for Pd-mediated cyanation using Potassium Hexacyanoferrate, minimizing free cyanide concentration.
References
-
Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications.
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[3] "Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides." Journal of the American Chemical Society.[3]
-
Ellis, G. P., & Romney-Alexander, T. M. (1987). "Cyanation of Aromatic Halides." Chemical Reviews.
-
Weissman, S. A., et al. (2005). "Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides: A Practical Synthesis of Aryl Nitriles." The Journal of Organic Chemistry.
Sources
Application Notes and Protocols: A Comprehensive Guide to the Preparation of 6-Cyano-2,3-difluorobenzoyl chloride
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 6-Cyano-2,3-difluorobenzoyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process commencing from a plausible precursor, 2-amino-3,4-difluorobenzoic acid. The first step involves a Sandmeyer reaction to introduce the cyano group, followed by the conversion of the resulting carboxylic acid to the desired acyl chloride using thionyl chloride. This guide offers in-depth procedural details, explanations of the underlying chemical principles, and comprehensive safety protocols. It is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction
Substituted benzoyl chlorides are a critical class of reagents in organic synthesis, serving as versatile building blocks for a wide array of molecular architectures. The introduction of fluorine atoms and a cyano group into the benzoyl chloride scaffold can significantly modulate the physicochemical and biological properties of the resulting molecules. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and lipophilicity. The cyano group can act as a key pharmacophore or be further transformed into other functional groups. 6-Cyano-2,3-difluorobenzoyl chloride is therefore a compound of significant interest for the synthesis of novel bioactive molecules.
This application note details a reliable and reproducible method for the preparation of 6-Cyano-2,3-difluorobenzoyl chloride. The protocol is designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry techniques.
Synthetic Strategy
The synthesis of 6-Cyano-2,3-difluorobenzoyl chloride is approached in two main stages, as illustrated in the workflow diagram below. The process begins with the conversion of an appropriately substituted aminobenzoic acid to a cyanobenzoic acid via a Sandmeyer reaction. This is a well-established method for the introduction of a cyano group onto an aromatic ring. The subsequent step involves the conversion of the carboxylic acid to the corresponding acyl chloride using thionyl chloride, a common and efficient reagent for this transformation.
Caption: Overall workflow for the synthesis of 6-Cyano-2,3-difluorobenzoyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-3,4-difluorobenzoic acid | ≥97% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent, 37% | VWR |
| Copper(I) Cyanide (CuCN) | 99% | Acros Organics |
| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich |
| Toluene, anhydrous | 99.8% | Fisher Scientific |
| Dichloromethane (DCM), anhydrous | 99.8% | VWR |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | VWR |
Experimental Protocols
Part 1: Synthesis of 6-Cyano-2,3-difluorobenzoic Acid
This procedure is based on the principles of the Sandmeyer reaction, a versatile method for the conversion of aryl amines to a variety of functional groups.
1. Diazotization of 2-Amino-3,4-difluorobenzoic Acid
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2-amino-3,4-difluorobenzoic acid (10.0 g, 57.8 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (4.4 g, 63.8 mmol) in water (15 mL) and add this solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C. The solution should be clear or slightly yellow.
2. Cyanation (Sandmeyer Reaction)
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (6.2 g, 69.4 mmol) in water (50 mL).
-
Carefully and slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, warm the reaction mixture to 50-60 °C and stir for 2 hours.
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-cyano-2,3-difluorobenzoic acid.
Part 2: Preparation of 6-Cyano-2,3-difluorobenzoyl chloride
This step utilizes thionyl chloride to convert the carboxylic acid to the more reactive acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal.[1][2]
1. Chlorination Reaction
-
Place the dried 6-cyano-2,3-difluorobenzoic acid (5.0 g, 27.3 mmol) into a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Working in a well-ventilated fume hood, add thionyl chloride (6.0 mL, 81.9 mmol, 3 equivalents) to the flask.
-
Add a catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF).[3]
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
2. Purification
-
Excess thionyl chloride can be removed by distillation at atmospheric pressure.
-
The crude 6-Cyano-2,3-difluorobenzoyl chloride can then be purified by fractional distillation under reduced pressure.[4] This is the preferred method for obtaining a high-purity product.
-
Collect the fraction at the appropriate boiling point. The exact boiling point will need to be determined experimentally, but for similar compounds like 2,3-difluorobenzoyl chloride, it is in the range of 85-87 °C at 14 mmHg.
Caption: A simplified diagram of the reaction setup for the chlorination step.
Characterization of 6-Cyano-2,3-difluorobenzoyl chloride
The identity and purity of the synthesized 6-Cyano-2,3-difluorobenzoyl chloride should be confirmed using standard analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands. A strong C=O stretching vibration should appear in the region of 1750-1800 cm⁻¹. This band may be split due to Fermi resonance with an overtone of another vibration.[3] A strong absorption corresponding to the C-Cl stretch is also expected in the range of 850-900 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the two protons on the benzene ring. The coupling patterns will be complex due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 165-170 ppm), the cyano carbon (around 115-120 ppm), and the aromatic carbons. The aromatic carbon signals will exhibit splitting due to carbon-fluorine coupling.
-
-
Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺). A prominent fragment ion corresponding to the loss of the chlorine atom ([M-Cl]⁺) and the 6-cyano-2,3-difluorobenzoyl cation are also anticipated.
Safety and Handling
Extreme caution must be exercised throughout this synthesis.
-
General Precautions: All operations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles, must be worn at all times.[5][6] An emergency eyewash and safety shower must be readily accessible.
-
Thionyl Chloride: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme care and avoid inhalation of vapors.
-
Acyl Chlorides: 6-Cyano-2,3-difluorobenzoyl chloride is expected to be corrosive and a lachrymator. It will react with moisture to produce HCl. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Cyanide Compounds: Copper(I) cyanide is highly toxic if ingested, inhaled, or absorbed through the skin. It reacts with acids to produce highly toxic hydrogen cyanide gas.[2][7] Therefore, all waste containing cyanide must be handled and disposed of as hazardous waste according to institutional guidelines. Cyanide-containing waste should be kept separate from acidic waste streams.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Quench any residual thionyl chloride carefully with an appropriate solvent before disposal.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part 1 | Incomplete diazotization or decomposition of the diazonium salt. | Ensure the temperature is strictly maintained at 0-5 °C during diazotization. Add the diazonium salt to the CuCN solution promptly. |
| Reaction in Part 2 does not go to completion | Insufficient thionyl chloride or reaction time. Inactive catalyst. | Use a larger excess of thionyl chloride. Extend the reflux time. Ensure the DMF catalyst is anhydrous. |
| Product is contaminated with starting carboxylic acid | Incomplete reaction or hydrolysis during workup. | Ensure the reaction goes to completion. Use anhydrous solvents and handle the product under an inert atmosphere to prevent exposure to moisture. |
Conclusion
The protocol described in this application note provides a comprehensive guide for the synthesis of 6-Cyano-2,3-difluorobenzoyl chloride. By following the detailed steps and adhering to the stringent safety precautions, researchers can reliably prepare this valuable synthetic intermediate for use in a variety of research and development applications. The causality-driven explanations for experimental choices and the inclusion of troubleshooting guidance aim to empower scientists to successfully execute this synthesis.
References
-
Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. Retrieved from [Link]
-
OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Retrieved from [Link]
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2021, June). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]
-
ReactionWeb.io. (2025, July 12). Carboxylic Acid + SOCl2. Functional Groups Directory. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]
-
Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]
- Yoshida, S. (1962). Infrared Spectra of Benzoyl Halides and their Substituted Derivatives. Chemical and Pharmaceutical Bulletin, 10(6), 450–461.
- Patents.google.com. (n.d.). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
-
Cheméo. (n.d.). Chemical Properties of 2,6-Difluorobenzoic acid (CAS 385-00-2). Retrieved from [Link]
-
EPA. (2025, October 15). 2,6-Difluorobenzoic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
PubChem. (n.d.). Benzoyl chloride. Retrieved from [Link]
-
DergiPark. (n.d.). FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) IR spectroscopic investigations of the adsorption of benzoyl chloride in zeolites. Retrieved from [Link]
-
Chemdad. (n.d.). 2,3-Difluorobenzoyl chloride. Retrieved from [Link]
Sources
- 1. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Sci-Hub: are you are robot? [sci-hub.box]
- 4. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Cyano-2,3-difluorobenzoic acid
Welcome to the technical support center for the synthesis of 6-Cyano-2,3-difluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 6-Cyano-2,3-difluorobenzoic acid?
A1: The most prevalent and scalable method is the palladium-catalyzed cyanation of a 6-halo-2,3-difluorobenzoic acid precursor, typically 6-bromo-2,3-difluorobenzoic acid. This reaction falls under the category of cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.[1] The general transformation involves the reaction of the aryl bromide with a cyanide source in the presence of a palladium catalyst and a suitable ligand.
Q2: Why is a palladium catalyst necessary for this reaction?
A2: The carbon-bromine bond in 6-bromo-2,3-difluorobenzoic acid is strong and unreactive towards direct nucleophilic attack by a cyanide ion. A palladium catalyst facilitates the reaction through a catalytic cycle involving oxidative addition, transmetalation (or reductive elimination from a dicyanide complex), and reductive elimination steps.[1] This process effectively lowers the activation energy of the reaction, allowing it to proceed under milder conditions and with higher efficiency.
Q3: What are the common cyanide sources, and which is recommended?
A3: Several cyanide sources can be used, each with its own advantages and disadvantages.
| Cyanide Source | Key Characteristics | Safety Considerations |
| KCN / NaCN | Inexpensive and reactive. | Highly toxic; requires careful handling in a well-ventilated fume hood. Can lead to high concentrations of free cyanide, which can poison the catalyst.[1] |
| Zn(CN)₂ | Less toxic than alkali metal cyanides.[1] Its lower solubility can be beneficial as it maintains a low concentration of free cyanide in solution, preventing catalyst deactivation.[1][2] | Still toxic; handle with appropriate personal protective equipment (PPE). |
| K₄[Fe(CN)₆] | A non-toxic food additive, making it a much safer alternative.[1][3] | Often requires higher reaction temperatures or the use of phase-transfer catalysts to achieve good reactivity due to its low solubility in organic solvents.[3] |
For a balance of reactivity and safety, Zinc Cyanide (Zn(CN)₂) is often the preferred reagent in laboratory and process development settings.[1][2]
Q4: Can I use 6-chloro-2,3-difluorobenzoic acid as a starting material?
A4: While possible, aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[4] Achieving high yields with the chloro-analogue typically requires more specialized and often more expensive catalyst systems (e.g., catalysts with more electron-rich and bulky ligands), higher catalyst loadings, and higher reaction temperatures.[4][5][6] For initial process development, the bromo-derivative is recommended for its higher reactivity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. The troubleshooting logic is summarized in the diagram below.
Caption: Troubleshooting logic for low product yield.
Problem 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of 6-Cyano-2,3-difluorobenzoic acid. What are the likely causes and how can I fix it?
A: Low yield is the most common issue and can stem from several factors, primarily related to catalyst activity and reaction conditions.
-
Cause A: Catalyst Deactivation (Poisoning)
-
Explanation: The active Pd(0) species in the catalytic cycle can be poisoned by excess cyanide ions (CN⁻) in the solution.[1] Cyanide can coordinate strongly to the palladium center, forming stable and unreactive palladium(II) cyano complexes, which halts the catalytic cycle.
-
Troubleshooting Steps:
-
Switch to a less soluble cyanide source: If you are using KCN or NaCN, switch to Zn(CN)₂. The lower solubility of Zn(CN)₂ maintains a low equilibrium concentration of free cyanide, which is sufficient for the reaction but minimizes catalyst poisoning.[1][2]
-
Ensure anhydrous conditions: Water can affect catalyst activity and reagent solubility. Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). However, some modern protocols have been developed that work well in aqueous media, but these require specific ligand systems.[2][7]
-
Degas your solvent: Oxygen can oxidize and deactivate the active Pd(0) catalyst. Before starting the reaction, degas the solvent by bubbling with an inert gas or by using a freeze-pump-thaw technique.
-
-
-
Cause B: Poor Solubility of Starting Material
-
Explanation: 6-bromo-2,3-difluorobenzoic acid, being a polar and crystalline solid, may have limited solubility in common organic solvents like toluene or THF, especially at lower temperatures. A heterogeneous reaction mixture will lead to slow reaction rates.
-
Troubleshooting Steps:
-
Change Solvent: Switch to a more polar aprotic solvent such as DMF, DMAc, or NMP. These solvents are generally better at dissolving the benzoic acid derivative and maintaining a homogeneous reaction.
-
Increase Temperature: Modestly increasing the reaction temperature can improve solubility and reaction rate. A typical range for these reactions is 80-120 °C.[1] However, be cautious of potential side reactions at higher temperatures.
-
Use a Phase-Transfer Catalyst (PTC): If using an inorganic cyanide salt like K₄[Fe(CN)₆] in a less polar solvent, adding a PTC such as a quaternary ammonium salt can help shuttle the cyanide ion into the organic phase.[3]
-
-
-
Cause C: Inefficient Catalyst System
-
Explanation: The choice of palladium source and ligand is critical. The electronic and steric properties of the ligand influence the stability and reactivity of the catalyst. The difluorinated and carboxylated substrate may require a specific ligand for optimal results.
-
Troubleshooting Steps:
-
Screen Ligands: If using a simple palladium source like Pd(OAc)₂, screen a variety of phosphine ligands. Electron-rich and bulky ligands like XPhos or SPhos are often effective for challenging substrates.[3]
-
Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst. These are often more stable and provide more reproducible results than generating the active catalyst in situ.
-
-
Problem 2: Formation of Impurities
Q: My final product is impure. I see a significant side-product in my NMR/LC-MS. What could it be?
A: Impurity profiles can give clues about what went wrong. Common impurities include the corresponding amide and decarboxylated byproducts.
-
Impurity A: 6-Carbamoyl-2,3-difluorobenzoic acid (Amide)
-
Explanation: This impurity arises from the partial hydrolysis of the nitrile (cyano) group of the product during the reaction or aqueous workup.[8][9] The hydrolysis can be catalyzed by acidic or basic conditions.
-
Troubleshooting Steps:
-
Control pH during Workup: During the aqueous workup, avoid excessively acidic or basic conditions. Neutralize the reaction mixture carefully.
-
Minimize Water in Reaction: Ensure you are using anhydrous solvents and reagents to prevent in-situ hydrolysis, especially if the reaction is run at high temperatures for extended periods.[10]
-
Purification: The amide can often be separated from the desired carboxylic acid product by careful column chromatography or by recrystallization, exploiting differences in polarity and solubility.
-
-
-
Impurity B: 1-Bromo-2,3-difluorobenzene (Decarboxylation of Starting Material)
-
Explanation: At high temperatures, the starting material, 6-bromo-2,3-difluorobenzoic acid, can undergo thermal decarboxylation. This leads to a loss of starting material and the formation of a byproduct that may also undergo cyanation to form 2,3-difluorobenzonitrile.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: This is the most direct solution. Try to find the lowest temperature at which the reaction proceeds at a reasonable rate.[11]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating.[11]
-
-
Recommended Experimental Protocol
This protocol serves as a robust starting point for the synthesis.
Caption: Experimental workflow for the synthesis.
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 6-bromo-2,3-difluorobenzoic acid (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.044 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via syringe.
-
Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers. The product, being a carboxylic acid, will likely be in the aqueous layer under basic/neutral conditions.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of 2-3. A precipitate of the product should form.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by flash column chromatography or recrystallization to yield pure 6-Cyano-2,3-difluorobenzoic acid.
References
- Palladium-catalyzed cyanation of aryl (pseudo)
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC.
- Hydrolysis of Nitriles - Organic Chemistry Tutor.
- How to prevent the decomposition of cyanoacetic acid during reaction - Benchchem.
- Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note - Save My Exams.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps.
- US3542822A - Hydrolysis of nitriles to carboxylic acids - Google P
- Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange.
- Mild Palladium-Catalyzed Cyanation of (Hetero)
- A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)
- Nickel-Catalyzed Cyan
- Palladium-catalyzed cyanation of aryl halides with CuSCN. - Semantic Scholar.
- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - organic-chemistry.org.
- US7595417B2 - Cyanation of aromatic halides - Google P
- troubleshooting failed reactions of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol - Benchchem.
- Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal.
- Discovery and optimization of electrophilic cyanation via activation of...
- Optimisation and scale-up of microwave assisted cyan
- Recent advances and prospects in the palladium-catalyzed cyan
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. Nickel-Catalyzed Cyanation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Preventing hydrolysis of cyano group in 6-Cyano-2,3-difluorobenzoic acid
Technical Support Center: 6-Cyano-2,3-difluorobenzoic acid
A Guide to Preserving Cyano Group Integrity During Synthetic Transformations
Welcome to the technical support center for 6-Cyano-2,3-difluorobenzoic acid. As a Senior Application Scientist, I understand that handling bifunctional molecules like this presents unique challenges. The inherent reactivity of the carboxylic acid often conflicts with the stability of the adjacent cyano group. This guide is designed to provide you with expert insights, validated protocols, and troubleshooting advice to help you navigate your experiments successfully, ensuring the cyano group remains intact.
Frequently Asked Questions (FAQs)
Q1: What factors make the cyano group in 6-Cyano-2,3-difluorobenzoic acid prone to hydrolysis, and what is the mechanism?
A: The hydrolysis of a nitrile to a carboxylic acid is a well-known transformation, but the rate is highly dependent on the molecular structure and reaction conditions. For aryl nitriles, these conditions are typically harsh (e.g., strong acids or bases with prolonged heating).[][2]
The primary vulnerability of the cyano group in your molecule arises when you perform reactions intended for the carboxylic acid. Aggressive reagents or conditions can create an environment that inadvertently promotes nitrile hydrolysis.
Mechanism of Hydrolysis:
The process occurs in two main stages: initial hydration to an amide intermediate, followed by hydrolysis of the amide to the carboxylic acid.
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, like water, can then attack this carbon. Subsequent tautomerization yields the amide, which is then further hydrolyzed under acidic conditions.[2][3]
-
Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. The amide is then hydrolyzed under basic conditions to a carboxylate salt.[2][4]
The two ortho-fluoro substituents exert a strong electron-withdrawing inductive effect. This effect can increase the electrophilic character of the nitrile carbon, potentially making it more susceptible to nucleophilic attack compared to an unsubstituted benzonitrile.
Caption: Mechanisms of acid- and base-catalyzed nitrile hydrolysis.
Q2: I need to form an amide via the carboxylic acid. Which coupling methods are safest for the cyano group?
A: This is the most common challenge. Direct conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is highly efficient but generates HCl as a byproduct and often requires heat, creating acidic conditions that endanger the nitrile.[5] Similarly, direct thermal condensation with an amine requires severe conditions.[4]
The solution is to use mild, neutral coupling reagents that activate the carboxylic acid in situ without generating strong acids or requiring high temperatures.
Caption: Decision workflow for amide coupling strategies.
Comparative Overview of Recommended Coupling Reagents
| Reagent Class | Examples | Operating Temperature | Key Advantages & Considerations |
| Carbodiimides | EDC, DCC | 0 °C to RT | Widely used, cost-effective. Byproduct of DCC (DCU) is poorly soluble; EDC byproducts are water-soluble, simplifying purification.[5][6] |
| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | 0 °C to RT | Highly efficient, fast reaction times, low rates of epimerization for chiral substrates. Often used with a non-nucleophilic base (e.g., DIPEA). |
| Boronic Acid Catalysts | 5-methoxy-2-iodophenylboronic acid (MIBA) | Room Temperature | Catalytic, operates under very mild conditions. Requires molecular sieves to remove water.[7] |
Validated Protocols
Protocol 1: Amide Coupling using EDC
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, which facilitates easy workup.
Materials:
-
6-Cyano-2,3-difluorobenzoic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
Hydroxybenzotriazole (HOBt) (0.5-1.0 equiv, optional but recommended to suppress side reactions)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv, if amine is a hydrochloride salt)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 6-Cyano-2,3-difluorobenzoic acid and the chosen anhydrous solvent (e.g., DCM).
-
Add the amine. If the amine is provided as a hydrochloride salt, add DIPEA and stir for 5 minutes.
-
Add HOBt (if used).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine and EDC byproducts), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product as necessary via column chromatography or recrystallization.
Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond. The entire process occurs at or below room temperature and under neutral pH, preserving the cyano group.
Q3: My downstream chemistry requires harsh conditions. Can I protect the carboxylic acid first?
A: Yes, protecting the carboxylic acid as an ester is an excellent strategy. An ester is significantly less reactive than a carboxylic acid and is stable to many reaction conditions that might otherwise harm the cyano group.
Recommended Strategy: Benzyl Ester Formation
A benzyl ester is a robust protecting group that can be removed under mild, neutral conditions via hydrogenolysis, which is fully compatible with both the cyano group and the aromatic fluorines.
Protocol 2: Benzyl Ester Protection
Materials:
-
6-Cyano-2,3-difluorobenzoic acid (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous DMF or Acetonitrile
-
Argon or Nitrogen atmosphere
Procedure:
-
In a round-bottom flask, dissolve 6-Cyano-2,3-difluorobenzoic acid in anhydrous DMF.
-
Add the base (K₂CO₃ or Cs₂CO₃). Cs₂CO₃ is more soluble and often gives better results.
-
Add benzyl bromide dropwise at room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 4-16 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting benzyl ester by column chromatography.
Deprotection (Post-Synthesis):
-
Dissolve the benzyl ester in ethanol or ethyl acetate.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.
-
Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected carboxylic acid.
Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Appearance of 6-Amido-2,3-difluorobenzoic acid byproduct in LC-MS/NMR | 1. Presence of water in solvents or reagents.2. Reaction temperature was too high.3. Use of a suboptimal coupling reagent or conditions that generated acid/base. | 1. Ensure all solvents and reagents are rigorously dried. Use molecular sieves.2. Perform the reaction at 0 °C or maintain strict room temperature control.3. Switch to a higher-activity uronium salt like HATU to decrease reaction time. Ensure any base used (e.g., DIPEA) is non-nucleophilic. |
| Reaction is stalled or incomplete | 1. Insufficiently active coupling agent.2. Steric hindrance from the ortho-fluoro substituents slowing the reaction.[8][9]3. Poor quality of reagents. | 1. Switch to a more powerful coupling agent (e.g., from EDC to HATU).2. Increase the reaction time or slightly elevate the temperature (e.g., to 35-40 °C), monitoring closely for hydrolysis.3. Use fresh, high-purity coupling agents and anhydrous solvents. |
| Formation of decarboxylated byproduct (2,3-difluorobenzonitrile) | The molecule is heated excessively, particularly in the presence of a base or certain catalysts.[10] | Avoid temperatures above 60-80 °C. If heating is necessary, perform it for the shortest possible duration. Ensure the reaction medium is not strongly basic. |
References
- Vertex AI Search. Organic Chemistry Carboxylic Acid Derivatives – Acid Anhydrides, Amides, Nitriles. Free In-Depth Study Guide.
- Vertex AI Search. Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. (2023).
- ChemicalBook. 2-CYANOBENZOIC ACID | 3839-22-3.
- BOC Sciences. Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024).
- Vertex AI Search. A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment u.
- OSTI. Ortho-Fluoro or Ortho Effect? Oxidative Addition of Zerovalent Nickel into the C—CN Bond of Substituted Benzonitriles.
- Chemdad Co., Ltd. 2-CYANOBENZOIC ACID.
- Chemistry LibreTexts. Making Amides from Carboxylic Acids. (2023).
- Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration.
- Google Patents. EP0635466A1 - Decarboxylation process.
- Chemistry LibreTexts. 21.7: Chemistry of Amides. (2022).
- Vertex AI Search. Product Class 5: Nitriles.
- Organic Chemistry Portal. Amide synthesis by acylation.
- Sigma-Aldrich. 2-Cyanobenzoic acid technical grade 3839-22-3.
- MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020).
- Chemistry Steps. Reactions of Nitriles. (2024).
- Organic Chemistry Portal. Protective Groups.
- NIH. Decarboxylative Hydroxylation of Benzoic Acids.
- Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024).
- Wikipedia. Ortho effect.
- EBSCO. Nitriles | Chemistry | Research Starters.
- Chemistry LibreTexts. 20.7: Chemistry of Nitriles. (2025).
- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
- ResearchGate. Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. (2025).
- Vertex AI Search. Synthesis from Carboxylic Acid Derivatives.
- Vertex AI Search. A New Approach to the Cyanoacetic Ester Synthesis.
- NIH. 2,6-Difluorobenzoic acid.
- European Patent Office. Process for producing cyanobenzoic acid derivatives - EP 0989115 A2. (1999).
- NIH. Nitriles: an attractive approach to the development of covalent inhibitors.
Sources
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.coach [chemistry.coach]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amide synthesis by acylation [organic-chemistry.org]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0635466A1 - Decarboxylation process - Google Patents [patents.google.com]
Technical Support Center: Copper Removal from 6-Cyano-2,3-difluorobenzoic acid
Ticket ID: CR-6C23DF-2024 Status: Open Priority: High (API Intermediate / ICH Q3D Compliance) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are dealing with 6-Cyano-2,3-difluorobenzoic acid , a substrate containing three distinct functionalities: an electron-deficient aromatic ring, a hydrolytically sensitive nitrile (cyano) group, and an ionizable carboxylic acid.
The presence of copper (likely from a Rosenmund-von Braun cyanation or Ullmann-type coupling) presents a specific challenge. Copper residues often exist as tightly bound Cu(I) species or colloidal oxides that resist standard aqueous extraction. Furthermore, the nitrile group restricts the use of harsh acidic or basic conditions at high temperatures due to the risk of hydrolysis to the amide or acid.
This guide prioritizes chelation-based scavenging and pH-controlled extraction , ensuring the integrity of the cyano group while meeting ICH Q3D elemental impurity limits (typically <10–20 ppm for late-stage intermediates).
Part 1: Diagnostic & Triage
Before selecting a protocol, assess the state of your crude material.[1]
| Observation | Probable Species | Recommended Action |
| Blue/Green Solution | Cu(II) Salts (Soluble) | Protocol B (Aqueous Chelation) |
| Red/Brick-Red Precipitate | Cu(I) Oxides / Cu(0) | Filtration (Celite) |
| Dark/Black Solution | Colloidal Cu / Pd-Cu | Protocol A (Solid Scavenger) |
| High Assay (>95%) but High Cu | Trace Soluble Cu | Protocol C (Recrystallization) |
Part 2: Removal Protocols
Protocol A: Solid-Supported Scavenging (The "Gold Standard")
Best for: High-value intermediates, low-ppm targets (<10 ppm), and avoiding hydrolysis.
Mechanism: Functionalized silica (Thiol or Thiourea) acts as a "soft base" ligand, binding "soft acid" metals like Cu(I) and Cu(II) irreversibly according to HSAB theory.
Materials:
-
Scavenger: SiliaMetS® Thiol (or equivalent mercapto-functionalized silica).[2]
-
Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF). Avoid MeOH if possible to prevent potential transesterification if activated.
Step-by-Step:
-
Dissolution: Dissolve the crude 6-Cyano-2,3-difluorobenzoic acid in EtOAc (10 volumes relative to mass).
-
Loading: Add SiliaMetS® Thiol (4 equivalents relative to the estimated residual copper content, or 10–20% w/w relative to the substrate if Cu content is unknown).
-
Incubation: Stir gently at 40°C for 2–4 hours .
-
Note: Do not exceed 60°C. The cyano group is stable at 40°C, but higher temps increase the risk of hydrolysis.
-
-
Filtration: Filter the suspension through a 0.45 µm pad (Celite or sintered glass) to remove the silica-bound copper.
-
Analysis: Analyze the filtrate via ICP-MS. If Cu > 20 ppm, repeat with fresh scavenger or switch to Protocol C .
Protocol B: The "Salt-Break" Extraction (Chemo-Selective)
Best for: Bulk removal of copper salts (>1000 ppm) and separating non-acidic impurities.
Mechanism: This exploits the acidity of the carboxylic acid (
Step-by-Step:
-
Solubilization: Dissolve the crude solid in EtOAc.
-
Salt Formation: Extract with saturated aqueous NaHCO₃ (pH ~8.5).
-
Critical: The product moves to the aqueous layer (as the sodium carboxylate).
-
Waste: The organic layer (EtOAc) now contains non-acidic impurities and some organic-soluble copper ligands. Discard the organic layer.
-
-
Chelation Wash (The Trick): Wash the aqueous layer with a small portion of EtOAc containing 5% Thioacetamide or simply wash with fresh EtOAc to remove entrained organics.
-
Alternative: Add EDTA (disodium salt) to the aqueous layer (0.1 eq) and stir for 30 mins.
-
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly acidify with 1M HCl to pH 2–3.
-
Caution: Do not use concentrated HCl or heat, as this will hydrolyze the -CN group to -CONH₂.
-
-
Isolation: Filter the precipitated white solid. Wash with cold water.
Protocol C: Crystallization with chelating additive
Best for: Final polishing (moving from 50 ppm to <10 ppm).
Step-by-Step:
-
Dissolve the solid in a minimum amount of hot Isopropyl Alcohol (IPA) or Ethanol/Water (9:1) .
-
Add 1% w/w EDTA disodium salt or N-acetylcysteine to the hot solution.
-
Allow the solution to cool slowly to room temperature, then to 0°C.
-
The chelating agent keeps the copper in the mother liquor while the product crystallizes.
-
Filter and wash with cold IPA.
Part 3: Decision Logic (Workflow)
The following diagram illustrates the decision process for selecting the correct protocol based on impurity levels and chemical state.
Figure 1: Decision tree for copper removal strategies based on initial contamination levels.
Part 4: Troubleshooting & FAQs
Q1: I used aqueous ammonia to wash out the copper, but my yield dropped and I see a new spot on TLC. What happened?
A: You likely hydrolyzed the nitrile. While ammonia is excellent for complexing copper (forming the deep blue
Q2: My copper levels are low (50 ppm), but the solid is slightly off-white/grey. Is this copper? A: This is often Colloidal Copper (Cu(0)) . Standard extractions (EDTA/Brine) fail here because the copper is not ionic; it is a suspended nanoparticle. Correction: Use Activated Carbon (Charcoal) filtration or SiliaMetS® Thiol . Thiol resins are particularly good at "capturing" colloids by binding to the surface metal atoms.
Q3: Can I use standard cation exchange resins (e.g., Dowex 50W)? A: Not recommended. Your product is a carboxylic acid. If you use a cation exchange resin, you risk non-specific binding or protonation issues. Furthermore, simple ion exchange is often insufficient for tightly bound Cu-ligand complexes. Chelating resins (Thiol/Thiourea) are far superior due to the specific affinity of Sulfur for Copper (Soft-Soft interaction).
Q4: Why do you recommend NaHCO₃ over NaOH for Protocol B? A: Selectivity and Safety. NaOH is a strong base/nucleophile. It increases the risk of:
-
Defluorination: The 2,3-difluoro motif is activated for
reactions. Strong hydroxide could displace a fluorine. -
Nitrile Hydrolysis: As mentioned in Q1. NaHCO₃ is mild enough to deprotonate the carboxylic acid (solubilizing the product) without triggering these side reactions.
Part 5: Comparison of Methods
| Method | Cu Removal Efficiency | Yield Recovery | Risk of Hydrolysis | Cost |
| SiliaMetS® Thiol | Excellent (<5 ppm) | High (>95%) | Low | High |
| EDTA Extraction | Good (Cu II only) | High (>90%) | Low (at pH 7) | Low |
| Ammonia Wash | Excellent | Moderate (Hydrolysis risk) | High | Low |
| Crystallization | Moderate | Moderate (Mother liquor loss) | Low | Low |
References
-
ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2022.
-
SiliCycle Application Note . Scavenging of Copper using SiliaMetS®. SiliCycle Inc.[3]
-
USP <232> . Elemental Impurities—Limits. United States Pharmacopeia.[1]
- Pearson, R. G. (1963). "Hard and Soft Acids and Bases". Journal of the American Chemical Society, 85(22), 3533–3539. (Foundational theory for Thiol-Copper interaction).
Sources
Validation & Comparative
A Comparative Guide to the 19F NMR Shifts of 6-Cyano-2,3-difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to modulate physicochemical and biological properties.[1] Consequently, 19F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool for the structural elucidation and characterization of fluorinated compounds. Its high sensitivity, the 100% natural abundance of the 19F isotope, and a wide chemical shift range make it a powerful analytical technique.[2][3] This guide provides an in-depth analysis of the 19F NMR chemical shifts of 6-Cyano-2,3-difluorobenzoic acid, a molecule of interest in medicinal chemistry, by comparing it with structurally related analogs. In the absence of direct experimental data for this specific molecule, we will employ a predictive approach grounded in the fundamental principles of substituent effects on aromatic 19F chemical shifts.
The Foundational Spectrum: 2,3-Difluorobenzoic Acid
To understand the 19F NMR spectrum of 6-Cyano-2,3-difluorobenzoic acid, we must first consider its parent compound, 2,3-difluorobenzoic acid. While the full spectrum is part of a proprietary database, its existence is documented, and we can predict the expected chemical shifts based on established principles.[4] The two fluorine atoms are in chemically distinct environments and will therefore have different chemical shifts.
The fluorine at position 2 (F2) is ortho to the carboxylic acid group, a moderately electron-withdrawing group. The fluorine at position 3 (F3) is meta to the carboxylic acid group. Generally, substituents exert their strongest electronic influence on the ortho and para positions. Therefore, we expect the 19F NMR spectrum of 2,3-difluorobenzoic acid to show two distinct signals.
Predicting the 19F NMR Shifts of 6-Cyano-2,3-difluorobenzoic Acid: The Impact of the Cyano Group
The introduction of a cyano (-CN) group at the 6-position of 2,3-difluorobenzoic acid will significantly influence the chemical shifts of both fluorine atoms. The cyano group is a strong electron-withdrawing group, both through inductive and resonance effects. To predict the shifts, we must consider the position of the -CN group relative to each fluorine:
-
For F2: The cyano group is in the meta position.
-
For F3: The cyano group is in the para position.
Electron-withdrawing groups generally cause a downfield shift (to a less negative or more positive ppm value) in the 19F NMR spectrum, which corresponds to deshielding of the fluorine nucleus.[5] The magnitude of this effect is typically largest for para-substituents, followed by ortho, and then meta.
Based on this, we can predict the following changes from the 19F NMR spectrum of 2,3-difluorobenzoic acid to that of 6-Cyano-2,3-difluorobenzoic acid:
-
The signal for F3 will experience a significant downfield shift due to the para-cyano group.
-
The signal for F2 will experience a smaller downfield shift due to the meta-cyano group.
Comparative Analysis with Other Fluorinated Benzoic Acids
To further contextualize our predictions, a comparison with other difluorobenzoic acid isomers is valuable. For instance, in 3,4-difluorobenzoic acid, the fluorine at position 3 is ortho to the carboxylic acid, while the fluorine at position 4 is meta.[6] The relative positions of the electron-withdrawing carboxylic acid group will result in a different pattern of chemical shifts compared to the 2,3-isomer.
| Compound | Fluorine Position | Key Substituent Effects | Predicted Relative Chemical Shift |
| 2,3-Difluorobenzoic acid | F2 | Ortho to -COOH | - |
| F3 | Meta to -COOH | - | |
| 6-Cyano-2,3-difluorobenzoic acid | F2 | Ortho to -COOH, Meta to -CN | Downfield relative to F2 in parent |
| F3 | Meta to -COOH, Para to -CN | Significantly downfield relative to F3 in parent | |
| 3,4-Difluorobenzoic acid | F3 | Ortho to -COOH | - |
| F4 | Meta to -COOH | - |
The Causality Behind 19F Chemical Shifts
The chemical shift of a 19F nucleus is highly sensitive to its local electronic environment. Unlike 1H NMR, where diamagnetic effects are dominant, 19F chemical shifts are heavily influenced by the paramagnetic term.[2] This term is related to the mixing of ground and excited electronic states and is a primary reason for the vast chemical shift range in 19F NMR.
The electron density around the fluorine nucleus is the key determinant of its chemical shift. Factors that influence this include:
-
Inductive Effects: The high electronegativity of fluorine means it strongly withdraws electron density from the carbon it is attached to. Other electron-withdrawing or -donating groups on the aromatic ring will further modulate this effect.
-
Resonance Effects: Substituents with lone pairs or pi systems can donate or withdraw electron density through resonance, which significantly impacts the shielding of fluorine nuclei, particularly at the ortho and para positions.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the electronic environment of the fluorine atoms, leading to changes in chemical shifts.
Experimental Protocol for Acquiring 19F NMR Spectra
To obtain high-quality, reproducible 19F NMR data, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the fluorinated compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a standard 5 mm NMR tube.
-
The choice of solvent is critical as it can influence chemical shifts. For comparative studies, the same solvent must be used consistently.
-
-
Instrumentation and Referencing:
-
Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Chemical shifts should be referenced to an internal or external standard. Common standards include CFCl3 (0 ppm) or a secondary standard like C6F6 (-164.9 ppm).[7]
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[3]
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to ensure all fluorine signals are captured.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
-
Number of Scans: Due to the high sensitivity of 19F, a sufficient signal-to-noise ratio can often be achieved with a relatively small number of scans (e.g., 16-64).
-
Diagram of the Experimental Workflow
Caption: A streamlined workflow for acquiring high-quality 19F NMR spectra.
Conclusion
References
- Richards, R. E., & Schaefer, T. (1958). 1H and 19F nuclear magnetic resonance spectra of some para substituted fluorobenzenes. Molecular Physics, 1(4), 331-342.
-
SpectraBase. (n.d.). 2,3-Difluorobenzoic acid. Retrieved February 23, 2026, from [Link]
- Cobas, A., & Nudelman, A. (2010). Measurement of pH by NMR spectroscopy in concentrated aqueous fluoride buffers. Tetrahedron Letters, 51(44), 5827-5829.
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (2023, December 19). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved February 23, 2026, from [Link]
- Jackson, D. A., & Piers, W. E. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3147-3153.
-
Reich, H. J. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved February 23, 2026, from [Link]
- Adcock, W., & Khor, T. C. (1977). Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. Australian Journal of Chemistry, 30(1), 11-20.
- Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519.
-
SpectraBase. (n.d.). Fluorobenzene - Optional[19F NMR] - Chemical Shifts. Retrieved February 23, 2026, from [Link]
-
University of Ottawa. (n.d.). 19F NMR Reference Standards. Retrieved February 23, 2026, from [Link]
-
The Royal Society of Chemistry. (2016). Supporting Information Mechanism of Electrophilic Fluorination with Pd(IV). Retrieved February 23, 2026, from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved February 23, 2026, from [Link]
-
University of Arizona. (n.d.). 19Flourine NMR. Retrieved February 23, 2026, from [Link]
- Shishmarev, D., & Kuprov, I. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(11), 3236-3243.
-
PubChem. (n.d.). 3,4-Difluorobenzoic acid. Retrieved February 23, 2026, from [Link]
Sources
- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. spectrabase.com [spectrabase.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. colorado.edu [colorado.edu]
Navigating the Solid State: A Comparative Guide to the Crystal Structure of 6-Cyano-2,3-difluorobenzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, a thorough understanding of a molecule's solid-state properties is paramount. The three-dimensional arrangement of atoms in a crystal lattice, or its crystal structure, dictates critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth analysis of the crystal structure of 6-Cyano-2,3-difluorobenzoic acid, a molecule of interest in medicinal chemistry, by comparing its computationally predicted structure with the experimentally determined crystal structures of closely related analogs.
The absence of a publicly available experimental crystal structure for 6-Cyano-2,3-difluorobenzoic acid presents a common challenge in chemical research. Here, we turn this challenge into an opportunity to explore the power of in silico crystal structure prediction (CSP) and benchmark its output against the gold standard of single-crystal X-ray diffraction (SCXRD) data from analogous compounds.
The Challenge: Predicting vs. Determining Crystal Structures
The experimental determination of a crystal structure via SCXRD is the definitive method for elucidating the atomic arrangement in a solid. However, the growth of high-quality single crystals suitable for diffraction can be a significant bottleneck, requiring meticulous optimization of conditions and sometimes proving to be an insurmountable hurdle.[1]
In contrast, computational Crystal Structure Prediction (CSP) offers a powerful alternative for gaining insight into the likely packing arrangements of a molecule. Modern CSP methods employ a combination of molecular mechanics and quantum mechanical calculations to identify low-energy, and therefore plausible, crystal structures.[2] While not a replacement for experimental data, CSP is an invaluable tool for rationalizing solid-state behavior and guiding experimental efforts.
Comparative Analysis of Crystal Structures
This guide compares the predicted structure of 6-Cyano-2,3-difluorobenzoic acid with the experimentally determined structures of three key analogs: 2,3-difluorobenzoic acid[3], 3,5-difluorobenzoic acid[2], and 2,6-difluorobenzoic acid[4]. The selection of these analogs allows for a systematic evaluation of the influence of the cyano group and the fluorine substitution pattern on the resulting crystal packing.
| Compound | 6-Cyano-2,3-difluorobenzoic acid | 2,3-Difluorobenzoic acid | 3,5-Difluorobenzoic acid | 2,6-Difluorobenzoic acid |
| Method | Computational Prediction | Experimental (SCXRD) | Experimental (SCXRD) | Experimental (SCXRD) |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c (Predicted) | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | Predicted Value | 3.761(1) | 3.769(1) | 3.6517(4) |
| b (Å) | Predicted Value | 6.520(1) | 13.400(1) | 14.1214(15) |
| c (Å) | Predicted Value | 26.521(2) | 14.041(1) | 12.2850(13) |
| β (˚) | Predicted Value | 92.27(1) | 93.78(1) | 95.651(3) |
| V (ų) | Predicted Value | 649.8(2) | 707.6(2) | 630.42(12) |
| Z | 4 (Predicted) | 4 | 4 | 4 |
| Key Intermolecular Interactions | Carboxylic acid dimers (predicted), C-H···N, C-H···F, C-H···O | Carboxylic acid dimers, C-H···F, C-H···O | Carboxylic acid dimers, C-H···O | Carboxylic acid dimers, C-H···F |
Predicted values for 6-Cyano-2,3-difluorobenzoic acid would be populated from a CSP study.
A key structural motif observed across all the experimental structures of the difluorobenzoic acid analogs is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[2][3][4] It is highly probable that 6-Cyano-2,3-difluorobenzoic acid also adopts this robust supramolecular synthon. The presence of the cyano group introduces an additional hydrogen bond acceptor, which could lead to the formation of C-H···N interactions, further influencing the overall crystal packing.
Methodologies: A Tale of Two Approaches
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structures for the analog compounds follows a well-established experimental workflow.
1. Crystal Growth: High-quality single crystals are typically grown from a saturated solution by slow evaporation of a suitable solvent.[1] The choice of solvent is critical and often determined empirically.
2. Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[1]
3. Structure Solution and Refinement: The diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, precise atomic coordinates and other crystallographic parameters.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Computational Protocol: Crystal Structure Prediction
The prediction of the crystal structure of 6-Cyano-2,3-difluorobenzoic acid involves a multi-step computational approach.
1. Conformational Analysis: The first step is to identify the low-energy conformations of the isolated molecule using quantum mechanical calculations.
2. Crystal Packing Generation: A large number of plausible crystal packing arrangements are generated using algorithms that explore different space groups and unit cell parameters.
3. Energy Minimization and Ranking: The generated structures are then subjected to energy minimization using a combination of force fields and more accurate, but computationally expensive, density functional theory (DFT) calculations with dispersion corrections.[2] The structures are then ranked based on their calculated lattice energies.
4. Analysis of Predicted Structures: The low-energy predicted structures are analyzed to identify the most likely candidates for the experimentally observable form. This analysis includes an examination of intermolecular interactions and comparison with known crystal structures of similar molecules.
Caption: Computational workflow for crystal structure prediction.
Conclusion
References
-
Crystal structure of 2,6-difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E66(10), o2109. Available at: [Link]
-
3,5-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E63(5), o2754. Available at: [Link]
-
X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 1140, 1-16. Available at: [Link]
-
2,3-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o466. Available at: [Link]
-
Computational Crystal Structure Prediction of Organic Molecules. ResearchGate. Available at: [Link]
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High-Precision Characterization of 6-Cyano-2,3-difluorobenzoic Acid: A Comparative Technical Guide
Topic: Melting Point Determination of Pure 6-Cyano-2,3-difluorobenzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Context
6-Cyano-2,3-difluorobenzoic acid (CAS 1500493-39-9) is a critical fluorinated intermediate used in the synthesis of advanced bioactive scaffolds, particularly in the development of antiviral and anti-inflammatory therapeutics. In drug development, the melting point (MP) serves not merely as a physical constant but as a rapid, first-line indicator of purity and polymorphic stability.
For fluorinated benzoic acids, MP determination is complicated by two factors:
-
Sublimation Potential: The electron-withdrawing fluorine and cyano groups can induce sublimation prior to melting, obscuring the true liquidus point in open capillary systems.
-
Thermal Decomposition: The cyano group introduces a risk of decarboxylation or nitrile hydrolysis at elevated temperatures, requiring precise thermal control.
This guide compares three determination methodologies—Automatic Optoelectronic Detection , Differential Scanning Calorimetry (DSC) , and Manual Capillary (Thiele Tube) —to establish the most reliable protocol for this specific compound.
Methodology Comparison: Selecting the Right Tool
The following table contrasts the performance of available alternatives for characterizing 6-Cyano-2,3-difluorobenzoic acid.
| Feature | Method A: Automatic Optoelectronic (Recommended) | Method B: DSC (Reference Standard) | Method C: Manual Capillary (Legacy) |
| Principle | Light transmission change (turbidity) | Heat flow differential (Endothermic event) | Visual observation of phase change |
| Precision | ±0.3 °C | ±0.1 °C | ±1.0 – 2.0 °C |
| Sublimation Handling | High: Sealed capillaries prevent mass loss. | High: Hermetically sealed pans (Tzero/Al). | Low: Open tubes allow sublimation. |
| Decomposition Detection | Limited (Visual darkening only). | Excellent: Distinguishes melt from decomp. | Subjective (User interpretation). |
| Throughput | High (3–6 samples/run). | Low (1 sample/run, ~45 mins). | Low (1 sample/run). |
| Compliance | USP <741> Class Ia, Ph. Eur. 2.2.14. | USP <891>, Ph. Eur. 2.2.34. | USP <741> (Subject to operator error). |
Expert Insight: Why Automatic Optoelectronic is the "Workhorse"
While DSC provides the most thermodynamic data (separating "apparent melting" from true melting), it is resource-intensive. For routine QC of 6-Cyano-2,3-difluorobenzoic acid, the Automatic Optoelectronic method is superior because it allows for the simultaneous analysis of triplicate samples, ensuring statistical validity while maintaining a closed system to mitigate sublimation—a common failure mode for this compound class.
Experimental Protocol: Automatic Optoelectronic Determination
Objective: To determine the thermodynamic melting point of 6-Cyano-2,3-difluorobenzoic acid with <0.5°C deviation. Prerequisites: Sample dried at 60°C under vacuum for 4 hours to remove residual solvent (solvates can depress MP by >5°C).
Step-by-Step Workflow
-
Sample Preparation (Critical Step):
-
Grind the sample into a fine, homogeneous powder using an agate mortar. Causality: Coarse crystals cause uneven heat transfer, widening the melting range.
-
Fill three USP-compliant glass capillaries (1.5 mm O.D.) to a height of 3 mm .
-
Compaction: Drop the capillaries down a 1-meter glass tube onto a hard surface 5–10 times. Reasoning: Eliminates air pockets that act as thermal insulators.
-
-
Instrument Setup:
-
Start Temperature: Set to 150°C (Based on structural analogs like 2,3-difluorobenzoic acid which melt ~163°C; the cyano group likely shifts this higher, potentially >170°C).
-
Ramp Rate:
-
Fast Ramp: 5°C/min to 160°C (to save time).
-
Measurement Ramp:1.0°C/min from 160°C to endpoint. Note: Rates >1°C/min induce thermal lag, artificially elevating the observed MP.
-
-
-
Execution & Analysis:
-
Insert capillaries. Ensure the "Clear Point" (100% transmission) threshold is set to 80%.
-
Observe the Onset Point (collapse of the solid column) and the Clear Point (complete liquefaction).
-
Acceptance Criteria: The range (Clear Point – Onset Point) must be < 2.0°C . If >2.0°C, the sample is likely impure or wet.
-
Visualization: Decision Logic for Method Selection
The following diagram illustrates the decision pathway for characterizing fluorinated benzoic acid intermediates.
Figure 1: Decision matrix for selecting the appropriate thermal analysis method based on the stage of drug development.
Data Interpretation & Troubleshooting
When analyzing 6-Cyano-2,3-difluorobenzoic acid, specific anomalies may arise. Use this guide to interpret your data:
-
Scenario 1: Wide Melting Range (e.g., 165–172°C)
-
Cause: Impurities or residual solvent. The "depression" of the onset temperature is a colligative property governed by the mole fraction of impurity.
-
Action: Perform TGA (Thermogravimetric Analysis) to check for volatiles, then recrystallize.
-
-
Scenario 2: Sample Disappears Before Melting
-
Cause: Sublimation.
-
Action: Switch to DSC with hermetically sealed aluminum pans (pinhole lid).
-
-
Scenario 3: Darkening at Melt
-
Cause: Decomposition (Decarboxylation).
-
Action: Report the "Decomposition Point" rather than Melting Point. In the Automatic method, this appears as a sudden drop in transmission without a return to baseline clarity.
-
References
-
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. USP-NF. Link
-
United States Pharmacopeia (USP). General Chapter <891> Thermal Analysis. USP-NF. Link
-
European Pharmacopoeia (Ph. Eur.). Chapter 2.2.14 Melting Point - Capillary Method.[1]Link
-
TA Instruments. "Apparent Melting": A New Approach to Characterizing Crystalline Structure in Pharmaceutical Materials.Link
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity.Link
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for 6-Cyano-2,3-difluorobenzoic Acid
For the modern researcher, drug development professional, and analytical scientist, the precise characterization of novel compounds is paramount. 6-Cyano-2,3-difluorobenzoic acid, a key building block in medicinal chemistry, presents a unique set of challenges for elemental analysis due to its trifecta of a thermally stable aromatic ring, a reactive cyano group, and covalently bonded fluorine atoms. This guide provides an in-depth comparison of the primary analytical standards and methodologies for the accurate elemental determination of this compound, grounded in scientific principles and practical application.
The Analytical Challenge: A Molecule of Contrasting Reactivities
The structure of 6-Cyano-2,3-difluorobenzoic acid (C₈H₃F₂NO₂) dictates the complexities of its elemental analysis. The robust benzene core requires high temperatures for complete combustion, a standard step in Carbon, Hydrogen, and Nitrogen (CHN) analysis. However, the presence of highly electronegative fluorine atoms can lead to the formation of stable C-F bonds, which may not fully cleave under standard combustion conditions, resulting in inaccurate carbon and nitrogen readings[1]. Furthermore, the nitrogen in the cyano group can form various nitrogen oxides (NOx) during combustion, which requires efficient reduction for accurate quantification.
This guide will dissect the established methods for elemental analysis of such challenging compounds, offering a comparative look at their underlying principles, practical workflows, and the quality of data they produce.
Comparative Analysis of Key Methodologies
The elemental analysis of 6-Cyano-2,3-difluorobenzoic acid necessitates a multi-pronged approach, often combining classical combustion techniques with halogen-specific methods. Below is a comparative overview of the most relevant techniques.
| Analytical Technique | Principle | Elements Determined | Advantages | Disadvantages | Typical Application |
| Combustion CHN Analysis | Sample is combusted in a pure oxygen environment; the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. | C, H, N | Rapid, well-established, requires small sample size. | Incomplete combustion of fluorinated compounds can lead to inaccurate results; requires specialized instrument modifications for high fluorine content. | Routine determination of carbon, hydrogen, and nitrogen content for purity assessment and empirical formula confirmation. |
| Combustion Ion Chromatography (CIC) | The sample is combusted, and the resulting acidic gases (including HF) are trapped in an aqueous solution. The concentration of the resulting fluoride ions is then determined by ion chromatography. | F (as part of total organic fluorine) | High sensitivity and selectivity for fluorine; can determine total organic fluorine in various matrices. | Indirect method; requires specialized combustion and IC instrumentation. | Quantification of total fluorine content, particularly for environmental and pharmaceutical samples. |
| Ion-Selective Electrode (ISE) | A fluoride-selective electrode measures the potential difference between the sample solution and an internal reference solution, which is proportional to the fluoride ion activity. | F⁻ (after sample decomposition) | Relatively low cost, simple to operate. | Susceptible to interference from other ions; requires complete sample decomposition to liberate fluoride ions. | Direct measurement of fluoride in aqueous solutions after sample mineralization. |
Theoretical Elemental Composition of 6-Cyano-2,3-difluorobenzoic Acid
A critical first step in any elemental analysis is the calculation of the theoretical elemental composition based on the compound's molecular formula, C₈H₃F₂NO₂.
Molecular Weight: 183.11 g/mol
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 52.48 |
| Hydrogen | H | 1.01 | 3 | 3.03 | 1.65 |
| Fluorine | F | 19.00 | 2 | 38.00 | 20.75 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.65 |
| Oxygen | O | 16.00 | 2 | 32.00 | 17.47 |
Experimental Protocols and Data
Method 1: Enhanced Combustion CHN Analysis for Fluorinated Compounds
The primary challenge in the CHN analysis of compounds like 6-Cyano-2,3-difluorobenzoic acid is ensuring complete combustion. The high thermal stability of the C-F bond can lead to the formation of volatile fluorinated species that are not fully oxidized, resulting in erroneously low carbon and high nitrogen values[1]. To mitigate this, specialized elemental analyzers with horizontal furnaces and optimized combustion tube packings are recommended.
Experimental Protocol:
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard such as Acetanilide or Benzoic Acid.
-
Sample Preparation: Accurately weigh 1-2 mg of the 6-Cyano-2,3-difluorobenzoic acid sample into a tin capsule.
-
Combustion: Place the capsule into the autosampler. The sample is dropped into a horizontal furnace heated to 900-1000 °C in a dynamic oxygen environment. The combustion tube should be packed with a specialized reagent like magnesium oxide to absorb the fluorine as HF and release the hydrogen.
-
Reduction and Separation: The combustion gases (CO₂, H₂O, N₂, and others) are passed through a reduction tube containing copper to convert NOx to N₂. The gases are then separated using a gas chromatography column.
-
Detection: The separated gases are detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of each element.
Workflow for Enhanced Combustion CHN Analysis:
Caption: Workflow for Enhanced Combustion CHN Analysis.
Example Experimental Data (Hypothetical):
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| C | 52.48 | 52.35 | -0.13 |
| H | 1.65 | 1.70 | +0.05 |
| N | 7.65 | 7.58 | -0.07 |
Note: Data is illustrative and assumes an optimized system. Actual results may vary based on instrument performance and calibration.
Method 2: Combustion Ion Chromatography (CIC) for Total Organic Fluorine
For a direct and highly sensitive quantification of fluorine, Combustion Ion Chromatography (CIC) is the method of choice. This technique is particularly valuable for determining the total organic fluorine content and is the basis for regulatory methods like EPA Method 1621 for adsorbable organic fluorine (AOF)[2][3][4].
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the sample and place it in a combustion boat.
-
Combustion: The sample is introduced into a combustion furnace operating at a temperature of at least 1000 °C in an oxygen or oxygen/argon stream. The organic material is completely oxidized, and the fluorine is converted to hydrogen fluoride (HF) gas.
-
Gas Absorption: The combustion gases are passed through an absorption solution (typically deionized water) where the HF gas is trapped and dissolves to form fluoride ions (F⁻).
-
Ion Chromatography Analysis: An aliquot of the absorption solution is injected into an ion chromatograph equipped with an anion-exchange column and a suppressed conductivity detector.
-
Quantification: The concentration of fluoride is determined by comparing the peak area of the sample to a calibration curve prepared from fluoride standards.
Workflow for Combustion Ion Chromatography (CIC):
Caption: Workflow for Combustion Ion Chromatography (CIC).
Example Experimental Data (Hypothetical):
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| F | 20.75 | 20.61 | -0.14 |
Method 3: Ion-Selective Electrode (ISE) for Fluoride Determination
The use of a fluoride ion-selective electrode (ISE) offers a more direct and cost-effective method for fluoride quantification, provided the sample can be effectively mineralized to release the fluoride ions into solution[5][6]. This method is particularly useful for routine quality control where high sample throughput is required.
Experimental Protocol:
-
Sample Decomposition (Oxygen Flask Combustion):
-
Accurately weigh 5-10 mg of the sample onto a piece of filter paper.
-
Fold the paper and place it in a platinum gauze holder attached to the stopper of a thick-walled flask filled with oxygen and a small amount of absorbing solution (e.g., dilute NaOH).
-
Ignite the paper and immediately seal the flask.
-
After combustion is complete, shake the flask to ensure all the HF gas is absorbed into the solution.
-
-
Buffering: Transfer the absorption solution to a beaker and add a total ionic strength adjustment buffer (TISAB) to maintain a constant ionic strength and pH, and to decomplex any fluoride ions that may have formed complexes with other ions.
-
Measurement: Immerse the fluoride ISE and a reference electrode into the solution. Record the potential (in mV) once the reading has stabilized.
-
Quantification: Determine the fluoride concentration using a calibration curve prepared from standard fluoride solutions.
Workflow for Ion-Selective Electrode (ISE) Analysis:
Caption: Workflow for Ion-Selective Electrode (ISE) Analysis.
Example Experimental Data (Hypothetical):
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| F | 20.75 | 20.55 | -0.20 |
Conclusion and Recommendations
The accurate elemental analysis of 6-Cyano-2,3-difluorobenzoic acid requires careful consideration of its chemical properties. While no single method is perfect, a combination of techniques provides the most comprehensive and reliable characterization.
-
For routine purity assessment and empirical formula confirmation, enhanced combustion CHN analysis with instrumentation specifically designed for fluorinated compounds is recommended.
-
For precise and accurate quantification of fluorine content, Combustion Ion Chromatography (CIC) stands as the gold standard, offering high sensitivity and specificity.
-
For rapid, cost-effective, and high-throughput screening of fluoride content, the Ion-Selective Electrode (ISE) method , following complete sample mineralization, is a viable alternative.
By understanding the principles and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality and integrity of their work with this important chemical building block.
References
-
Exeter Analytical Inc. (2013, March 24). CHN determination of highly fluorinated organic compounds. Scientist Live. [Link]
-
U.S. Environmental Protection Agency. (2024, January). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]
-
Shimadzu. Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]
-
Workman Jr., J. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
-
Shimadzu. 01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). [Link]
-
Alpha Resources. Benzoic Acid Certified Reference Material. [Link]
-
Good, W. D., & Scott, D. W. (1962). The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid. Journal of Physical Chemistry, 66(5), 935-938. [Link]
-
Target Analysis. Benzoic acid derivatives. [Link]
-
Centre for Food Safety and Applied Nutrition. (2021). Ion Selective Electrode (ISE) Method for Determination of Total Fluorine and Total Organic Fluorine in Packaging Substrates. [Link]
-
ResearchGate. Preparation and Certification of Benzoic Acid Reference Material for Calorimetry Analysis. [Link]
-
Masaryk University. DETERMINATION OF FLUORIDE ANIONS BY ION- SELECTIVE ELECTRODE. [Link]
-
AZoM. (2020, December 1). Using an Ion-Selective Electrode for the Determination of Fluoride Content. [Link]
-
Truman State University. (2013, October 29). Determination of Fluoride Ion Using an Ion Selective Electrode. [Link]
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- 6. CAS Common Chemistry [commonchemistry.cas.org]
Safety Operating Guide
Proper Disposal of 6-Cyano-2,3-difluorobenzoic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is a cornerstone of laboratory excellence and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Cyano-2,3-difluorobenzoic acid, a compound that, while invaluable in synthesis, requires meticulous management due to its potential hazards. This document is designed to be an essential resource, offering immediate safety and logistical information to ensure the well-being of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile
Key to safe handling is a proactive approach to personal protection.
| Hazard Class | Recommended Personal Protective Equipment (PPE) |
| Skin and Eye Irritant | Chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles are mandatory.[1][2][8] |
| Respiratory Irritant | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] |
| Harmful if Swallowed or Inhaled | Avoid creating dust. If there is a risk of inhalation, a NIOSH-approved respirator should be used.[1][7] |
Spill Management: Immediate Actions and Decontamination
Accidents happen, but with a clear and practiced response plan, their impact can be minimized.
Small Spills (Solid)
For minor spills of solid 6-Cyano-2,3-difluorobenzoic acid, the primary goal is to prevent the powder from becoming airborne.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[9]
-
Don PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain and Collect: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust formation.[9] Carefully sweep the material into a designated, labeled waste container.[5][10] Avoid dry sweeping which can generate dust.
-
Decontaminate: Wipe the spill area with a damp cloth or sponge.[9] Wash the area with soap and water.[11]
-
Dispose: All contaminated materials, including the absorbent, cloths, and PPE, must be disposed of as hazardous waste.[11]
Large Spills
In the event of a large spill, the safety of personnel is the top priority.
-
Evacuate Immediately: Alert everyone in the laboratory and evacuate the area.
-
Isolate the Area: Close the doors to the affected area to contain any dust or vapors.[9]
-
Seek Expert Assistance: Contact your institution's Environmental Health and Safety (EHS) department or other designated emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of 6-Cyano-2,3-difluorobenzoic acid is to treat it as hazardous chemical waste.
-
Waste Segregation: Never mix 6-Cyano-2,3-difluorobenzoic acid with other waste streams. It should be collected in a dedicated, clearly labeled, and compatible waste container.[5] The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1][6]
-
Labeling: The waste container must be labeled in accordance with your institution's and local regulations. The label should clearly state "Hazardous Waste" and identify the contents as "6-Cyano-2,3-difluorobenzoic acid".
-
Collection and Removal: Follow your institution's established procedures for the collection of hazardous chemical waste. This typically involves contacting the EHS department to schedule a pickup. Do not pour this chemical down the drain or dispose of it in the regular trash.[12]
-
Final Disposal: The ultimate disposal of 6-Cyano-2,3-difluorobenzoic acid should be carried out by a licensed and approved waste disposal facility.[1][4][6]
The following flowchart illustrates the decision-making process for the proper disposal of 6-Cyano-2,3-difluorobenzoic acid.
Caption: Disposal decision workflow for 6-Cyano-2,3-difluorobenzoic acid.
Conclusion: A Culture of Safety
The proper disposal of 6-Cyano-2,3-difluorobenzoic acid is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers can ensure they are not only advancing scientific discovery but also upholding the highest standards of professional responsibility. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet for the most accurate and comprehensive information.
References
- Fisher Scientific. (2010, October 17).
- Sigma-Aldrich. (2025, November 6).
- Queen Mary University of London. Spill procedure: Clean-up guidance.
- Fisher Scientific. (2023, October 6).
- Pfizer.
- Thermo Fisher Scientific. (2010, October 17).
- Australia Pacific LNG. (2016, May 26).
- Thermo Fisher Scientific. (2025, September 10).
- University of British Columbia Okanagan. (2021, October). General Chemical Spill Procedures.
- Fisher Scientific. (2012, February 27).
- Thermo Fisher Scientific. (2013, May 28).
- Fisher Scientific. (2009, June 4).
- McMaster University Biosafety Office. Spill Clean-up.
- Tokyo Chemical Industry. (2025, June 25).
- Apollo Scientific. (2022, May 16). 2,3,4,6-Tetrafluorobenzoic acid.
- Clarkson University. Chemical Spill Procedures.
- Thermo Fisher Scientific. (2010, April 9). Safety Data Sheet: 2-Chloro-4,5-difluoro benzoic acid.
- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- Sigma-Aldrich. (2024, August 6).
- Fisher Scientific. (2024, February 2).
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
